molecular formula C10H20O B104976 4-Methyl-5-nonanone CAS No. 35900-26-6

4-Methyl-5-nonanone

Cat. No.: B104976
CAS No.: 35900-26-6
M. Wt: 156.26 g/mol
InChI Key: CGHJMKONNFWXHO-UHFFFAOYSA-N
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Description

4-Methyl-5-nonanone is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylnonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHJMKONNFWXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885637
Record name 5-Nonanone, 4-methyl-
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Molecular Weight

156.26 g/mol
Source PubChem
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CAS No.

35900-26-6, 152203-43-5
Record name 4-Methyl-5-nonanone
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Record name 5-Nonanone, 4-methyl-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Nonanone, 4-methyl-
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Record name 5-Nonanone, 4-methyl-
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Foundational & Exploratory

The Enigmatic Presence of 4-Methyl-5-nonanone: A Technical Guide to its Natural Occurrence and Biological Origins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration for researchers, scientists, and drug development professionals into the semiochemical significance and biosynthetic pathways of 4-Methyl-5-nonanone, a key insect pheromone and potential flavor compound.

Introduction

This compound is a branched-chain ketone that has garnered significant interest in the fields of chemical ecology and pest management. Its primary role in nature is as a crucial component of the aggregation pheromone of several economically significant pests, most notably the red palm weevil, Rhynchophorus ferrugineus. In this capacity, it mediates the mass congregation of these insects, facilitating mating and overwhelming host palm defenses. Beyond its role as a semiochemical, this compound has also been identified as a volatile component in certain fruits, suggesting a broader, albeit less understood, biological presence. This technical guide provides a comprehensive overview of the natural occurrence, biological sources, and putative biosynthetic pathways of this compound, supported by quantitative data and detailed experimental protocols.

Natural Occurrence and Biological Sources

The presence of this compound has been documented in both the animal and plant kingdoms, with its most significant and well-studied role being in insect communication.

In Insects: A Pheromonal Keystone

This compound is a well-established component of the male-produced aggregation pheromone of several species of weevils (Coleoptera: Curculionidae). Its most prominent role is in the chemical communication of the Red Palm Weevil (Rhynchophorus ferrugineus) , a devastating pest of palm trees worldwide.[1] In this species, this compound acts in synergy with the major pheromone component, 4-methyl-5-nonanol (B104968) (ferrugineol). While ferrugineol is the primary attractant, the presence of this compound is critical for the full biological activity of the pheromone blend, significantly enhancing the capture of weevils in trapping systems.[1] The typical ratio of 4-methyl-5-nonanol to this compound in commercially produced lures for pest management is 9:1.[1]

This ketone has also been identified as a pheromone component in other weevil species, including the Asiatic palm weevil (Rhynchophorus vulneratus) and the West Indian sugarcane borer (Metamasius hemipterus) .[2][3]

In Plants: A Subtle Aroma Contributor

While the primary focus of research has been on its role as an insect pheromone, this compound has also been identified as a volatile organic compound (VOC) in strawberry fruit (Fragaria ananassa) . Its contribution to the overall flavor profile of strawberries is not yet fully elucidated, and quantitative data on its concentration in different cultivars remains limited.

Quantitative Data on this compound Occurrence

The following tables summarize the available quantitative data on the presence of this compound in its primary biological sources.

Table 1: this compound in Insect Pheromone Blends

Insect SpeciesPheromone Component Ratio (Alcohol:Ketone)Source
Rhynchophorus ferrugineus (Red Palm Weevil)9:1 (in commercial lures)

Note: Data on the natural emission rates and ratios from the weevils themselves are scarce in the literature.

Table 2: this compound in Strawberry Volatiles

Strawberry CultivarConcentration / Relative AbundanceSource
Bogyojosaeng & Suhong0.10% of total volatiles

Note: Further research is needed to quantify the absolute concentrations of this compound in various strawberry cultivars and to understand its role in fruit aroma.

Experimental Protocols

The identification and quantification of this compound from biological sources typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction of Pheromones from Insects

This protocol describes two common methods for the collection of insect-produced volatiles: gland extraction and headspace aeration.

A. Gland Solvent Extraction (Terminal Method)

  • Insect Preparation: Anesthetize the insect (e.g., a male Rhynchophorus ferrugineus) by cooling at 4°C for 5-10 minutes.

  • Gland Dissection: Under a dissecting microscope, carefully excise the pheromone-producing gland, which in many weevils is located in the abdomen.

  • Extraction: Immediately place the dissected gland into a 2 mL glass vial containing 100-200 µL of high-purity hexane (B92381) or dichloromethane.

  • Incubation: Allow the gland to be extracted for at least 30 minutes at room temperature. Gentle agitation can enhance extraction efficiency.

  • Sample Preparation: Remove the gland tissue from the solvent. The resulting extract can be directly analyzed by GC-MS or concentrated under a gentle stream of nitrogen if necessary.

B. Headspace Aeration (Non-terminal Method)

  • Chamber Setup: Place one or more live insects in a clean glass chamber.

  • Airflow: Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).

  • Volatile Trapping: Pass the air exiting the chamber through a trap containing a suitable adsorbent material (e.g., Porapak Q or Tenax TA) to capture the volatile organic compounds.

  • Collection Period: Conduct the aeration during the insect's natural period of pheromone release, which may be several hours.

  • Elution: After collection, elute the trapped volatiles from the adsorbent using a small volume (e.g., 200-500 µL) of high-purity hexane or pentane.

  • Sample Preparation: The eluate can be concentrated if necessary and is then ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating the components of the extract.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with those of an authentic synthetic standard.

  • Quantification: Quantification can be performed by creating a calibration curve with known concentrations of a synthetic standard and using an internal standard added to the sample before extraction.

Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in Rhynchophorus ferrugineus has not been fully elucidated. However, based on the general principles of insect pheromone biosynthesis, particularly for branched-chain ketones, a putative pathway can be proposed. This pathway is likely derived from fatty acid metabolism, incorporating propionyl-CoA to introduce the methyl branch.

The proposed pathway begins with the condensation of acetyl-CoA and propionyl-CoA, followed by a series of elongation steps involving malonyl-CoA, ultimately leading to a β-ketoacyl-ACP intermediate. This intermediate is then thought to undergo hydrolysis, decarboxylation, and oxidation to yield this compound.

Biosynthesis_of_4_Methyl_5_nonanone acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas propionyl_coa Propionyl-CoA propionyl_coa->fas malonyl_coa Malonyl-CoA elongation Elongation Cycles (+ Malonyl-CoA) malonyl_coa->elongation intermediate1 β-Ketoacyl-ACP (C5, methyl-branched) fas->intermediate1 intermediate1->elongation intermediate2 β-Ketoacyl-ACP (C10, methyl-branched) elongation->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis intermediate3 β-Keto Acid hydrolysis->intermediate3 decarboxylation Decarboxylation intermediate3->decarboxylation ketone This compound decarboxylation->ketone

Caption: Putative biosynthetic pathway of this compound in insects.

Conclusion

This compound is a fascinating molecule with a significant and well-defined role in the chemical communication of several economically important weevil species. Its synergistic action with 4-methyl-5-nonanol makes it a critical component for the development of effective pest management strategies based on mass trapping. The presence of this compound in strawberries also opens up avenues for research into its contribution to fruit flavor and aroma. While the general principles of its biosynthesis are understood to be linked to fatty acid metabolism, the specific enzymatic steps and regulatory mechanisms remain to be fully elucidated. Further research, particularly in the areas of quantitative analysis in various biological sources and the detailed characterization of its biosynthetic pathway, will undoubtedly provide deeper insights into the multifaceted biological roles of this important natural product.

References

4-Methyl-5-nonanone: A Technical Guide to its Role as an Insect Aggregation Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nonanone, a branched-chain ketone, is a significant semiochemical in the field of chemical ecology. It primarily functions as a male-produced aggregation pheromone for several species of weevils, most notably the red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees worldwide.[1][2] This molecule, often in synergy with its corresponding alcohol, 4-methyl-5-nonanol (B104968) (ferrugineol), plays a crucial role in mediating mass congregation of both male and female weevils at feeding and mating sites.[1][2] Understanding the chemical ecology, biosynthesis, and perception of this compound is paramount for the development of effective and environmentally benign pest management strategies. This technical guide provides an in-depth overview of the current knowledge on this compound as an insect pheromone, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₀H₂₀O[3]
Molecular Weight 156.27 g/mol
CAS Number 35900-26-6
Synonyms Ferrugineone

Role in Insect Behavior: Aggregation Pheromone Activity

This compound is a key component of the aggregation pheromone of several weevil species, where it works in concert with 4-methyl-5-nonanol. The precise ratio of these two compounds is often critical for optimal attraction.

Quantitative Behavioral and Electrophysiological Data

The following table summarizes key quantitative data from studies on the behavioral and electrophysiological responses of the red palm weevil (Rhynchophorus ferrugineus) to this compound and its blend with 4-methyl-5-nonanol.

SpeciesPheromone Blend (nonanol:nonanone)Lure Composition/Release RateTrap Captures (Mean weevils/trap/week)EAG Response (mV)References
Rhynchophorus ferrugineus9:1700 mg lure, 3-10 mg/day release rateVaries by location and season3.8
Rhynchophorus ferrugineus7:1Not specifiedNot specified4.0
Rhynchophorus ferrugineusNot specified3 mg/day (pheromone) + 5 mg/day (ethyl acetate)~80Not specified
Rhynchophorus ferrugineus9:1750 mg and 1000 mg luresSignificantly higher than lower dosesNot specified

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a nucleophilic substitution reaction. The following is a generalized protocol based on patented synthesis routes:

Materials:

  • 2-methylpentanoic anhydride (B1165640)

  • n-butyl nucleophilic reagent (e.g., n-butyllithium or a Grignard reagent like n-butylmagnesium bromide)

  • Anhydrous ether or other suitable aprotic solvent

  • Apparatus for anhydrous reactions (e.g., flame-dried glassware, argon/nitrogen atmosphere)

  • Apparatus for aqueous workup and distillation

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-methylpentanoic anhydride in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78°C to 0°C, depending on the nucleophile).

  • Slowly add the n-butyl nucleophilic reagent to the stirred solution.

  • Allow the reaction to proceed for a specified time, monitoring for completion by a suitable method (e.g., thin-layer chromatography).

  • Upon completion, quench the reaction by the slow addition of an aqueous solution (e.g., saturated ammonium (B1175870) chloride or dilute acid).

  • Perform an aqueous workup to separate the organic and aqueous layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Behavioral Bioassay: Y-Tube Olfactometer

The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses to volatile compounds.

Materials:

  • Glass Y-tube olfactometer

  • Air delivery system (pump, flow meters, charcoal filter, humidifier)

  • Odor sources (e.g., filter paper treated with synthetic this compound in a solvent, and a solvent-only control)

  • Test insects (e.g., adult Rhynchophorus ferrugineus, starved for a defined period)

  • Controlled environment (e.g., constant temperature, humidity, and red light to eliminate visual cues)

Procedure:

  • Set up the Y-tube olfactometer in the controlled environment.

  • Prepare the odor sources by applying a known concentration of this compound solution to a filter paper and a solvent blank to another.

  • Place the odor sources in the designated arms of the olfactometer.

  • Establish a constant, purified, and humidified airflow through both arms of the Y-tube.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

  • Record the insect's choice (which arm it enters and spends a significant amount of time in) and the latency to make a choice.

  • An insect that does not make a choice within the allotted time is recorded as a "no choice".

  • After testing a set number of insects, rotate the arms of the olfactometer to avoid positional bias.

  • Clean the apparatus thoroughly between trials with different odor sources.

  • Analyze the data statistically (e.g., Chi-square test) to determine if there is a significant preference for the pheromone-treated arm.

Gas Chromatography-Electroantennography (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active compounds in a complex mixture by coupling the separation power of gas chromatography with the sensitivity of an insect's antenna as a detector.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Electroantennography (EAD) system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Effluent splitter to direct the GC column output to both the FID and the EAD

  • Insect preparation (e.g., an excised antenna from an adult weevil)

  • Sample containing volatile compounds (e.g., headspace extract from male weevils or a synthetic pheromone blend)

Procedure:

  • Prepare the GC with an appropriate column (e.g., a non-polar or mid-polar capillary column) and set the temperature program.

  • Prepare the insect antenna by excising it and mounting it between two electrodes using conductive gel.

  • Position the antenna preparation at the outlet of the EAD arm of the effluent splitter, within a stream of humidified air.

  • Inject the volatile sample into the GC.

  • Simultaneously record the signals from the FID and the EAD.

  • A peak in the EAD signal that corresponds in time with a peak in the FID chromatogram indicates that the compound eluting at that time is electrophysiologically active.

  • The identity of the active compound can be confirmed by comparing its retention time with that of a synthetic standard and by subsequent GC-Mass Spectrometry (GC-MS) analysis.

Signaling Pathways

The detection of this compound by an insect initiates a cascade of events within the olfactory sensory neurons (OSNs) located in the antennae. While the specific receptors for this compound have not been definitively identified, the general mechanism of insect olfactory signal transduction is understood.

Two primary models for insect olfactory signal transduction are proposed: an ionotropic mechanism and a metabotropic mechanism. In many cases, both may be involved.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_receptor_complex Receptor Complex Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR ORx Odorant Receptor OBP->OR:f0 Pheromone Delivery Ion_Channel Ion Channel (Cation Influx) OR:f1->Ion_Channel Direct Gating (Ionotropic) G_Protein G-Protein OR:f1->G_Protein Activation (Metabotropic) Orco Orco Co-receptor Depolarization Membrane Depolarization Ion_Channel->Depolarization AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP cAMP->Ion_Channel Modulation Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Pheromone Identification and Validation

The process of identifying and validating an insect pheromone like this compound involves a multi-step workflow.

Pheromone_Workflow A Behavioral Observation (e.g., Aggregation) B Collection of Volatiles (e.g., Headspace Aeration) A->B C Chemical Analysis (GC-MS) B->C D Electrophysiology (GC-EAD) B->D E Identification of Active Compounds C->E D->E F Chemical Synthesis of Putative Pheromone E->F G Laboratory Bioassays (e.g., Y-Tube Olfactometer) F->G H Field Trials (Trapping Experiments) G->H I Pest Management Application H->I

Caption: Workflow for insect pheromone identification and validation.

Conclusion

This compound is a well-established and critical component of the aggregation pheromone system in several economically important weevil species. Its synergistic action with 4-methyl-5-nonanol makes it a powerful tool for monitoring and mass trapping in integrated pest management programs. Further research into the specific olfactory receptors and downstream signaling pathways involved in its perception will undoubtedly lead to the development of even more targeted and effective pest control strategies. The detailed experimental protocols provided in this guide serve as a foundation for researchers aiming to investigate this and other semiochemicals.

References

A Technical Guide to 4-Methyl-5-nonanone: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-Methyl-5-nonanone, a branched ketone of interest in chemical ecology. The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its commercial sourcing, synthesis, and analytical characterization. While its primary established role is in insect communication, this document collates the available technical information to support broader scientific inquiry.

Commercial Suppliers and Availability

This compound is available from a range of commercial chemical suppliers, catering primarily to the research and specialty chemicals markets. The compound, identified by CAS Number 35900-26-6, is offered in various purities and quantities. Below is a summary of representative suppliers and their offerings. It is important to note that availability, purity, and lead times are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierPurityAvailable QuantitiesTypical Lead TimeNotes
Santa Cruz BiotechnologyFor Research Use OnlyInquireInquireProduct for proteomics research[1].
BenchchemFor Research Use OnlyInquireInquire-
AARA BIOTECHInquireInquireInquireListed under pheromone chemicals[2].
Bedoukian Research, Inc.High PurityInquireInquireSpecializes in high-impact aroma molecules[3].
Endeavour Specialty Chemicals Ltd.High PuritySmall to medium scaleInquireExpertise in high-impact aroma chemicals[3].
Robinson BrothersInquireInquireInquireAlso offers a 9:1 mix with 4-Methyl-5-nonanol[4].
Toronto Research ChemicalsInquire5g5-6 Weeks-
ChemicalBook≥ 98.0%InquireInquireLists multiple suppliers.
A B Enterprises (IndiaMART)98.0%Per kgIn Stock (as of search date)Price listed as approximately ₹20,000 - ₹28,000 per kg.
Sigma-Aldrich90%InquireInquire-

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common method involves the nucleophilic substitution reaction of an organometallic reagent with a carboxylic anhydride (B1165640), followed by hydrolysis. The following protocol is adapted from published patent literature.

Reaction Scheme:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis 1-Chlorobutane (B31608) 1-Chlorobutane n-Butylmagnesium_chloride n-Butylmagnesium chloride 1-Chlorobutane->n-Butylmagnesium_chloride  + Mg, THF Mg Mg THF THF Intermediate Intermediate complex n-Butylmagnesium_chloride->Intermediate  + 2-Methylpentanoic anhydride 2-Methylpentanoic_anhydride 2-Methylpentanoic anhydride This compound This compound Intermediate->this compound  + H₂O H2O H2O

Caption: Synthesis of this compound via Grignard Reaction.

Materials:

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • 1-Chlorobutane

  • 2-Methylpentanoic anhydride

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Grignard Reagent Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous THF. Add a few drops of 1-chlorobutane to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 1-chlorobutane dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Add 2-methylpentanoic anhydride dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolysis (Work-up): Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid while cooling the flask in an ice bath. Continue adding the acid until the aqueous layer is acidic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound.

Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The following is a general protocol that can be adapted for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of ketones (e.g., a mid-polar phase like DB-5ms).

GC Conditions (suggested starting parameters):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

Expected Results: The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 156 and a pattern of fragmentation that is consistent with its structure. The NIST Chemistry WebBook provides a reference mass spectrum for this compound.

G Sample Sample GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Separation) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Spectrum Generation) Detector->Data_System

Caption: General workflow for GC-MS analysis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be used for structural confirmation.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule, with chemical shifts and coupling patterns characteristic of the alkyl chains and the proton alpha to the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom, including a characteristic downfield signal for the carbonyl carbon. PubChem contains spectral information, including ¹³C NMR data for this compound.

Biological Activity and Signaling Pathways

The primary and well-documented biological role of this compound is as a component of the male-produced aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus) and the West Indian sugarcane borer (Metamasius hemipterus). In these insect species, it acts as a semiochemical, mediating communication and attracting conspecifics to a location for mating and feeding.

Signaling in Insects:

In the context of insect olfaction, pheromone molecules like this compound are detected by specialized olfactory receptor neurons (ORNs) housed in sensilla on the antennae. The binding of the pheromone to a specific odorant receptor (OR) on the surface of the ORN initiates a signal transduction cascade. This ultimately leads to the generation of an action potential that is transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response (attraction).

G Pheromone This compound OR Odorant Receptor (on ORN) Pheromone->OR Binds Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activates Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Brain Insect Brain (Antennal Lobe) Action_Potential->Brain Transmits to Behavior Behavioral Response (Attraction) Brain->Behavior Processes signal

Caption: Simplified insect olfactory signaling pathway.

Relevance to Drug Development Professionals:

As of the current body of scientific literature, there is a notable absence of published research on the biological activity of this compound in vertebrate systems, including any effects on mammalian cells, specific receptor interactions, or potential therapeutic applications. Searches for in vitro studies, pharmacological data, or toxicological assessments in vertebrates have not yielded specific results for this compound. Therefore, for researchers and professionals in drug development, this compound currently stands as a molecule with a well-defined role in chemical ecology but without a known direct application or biological pathway in human or other mammalian systems. Its value to this audience may lie in its properties as a well-characterized small molecule for synthetic methodology development or as a negative control in certain biological assays.

References

An In-depth Technical Guide to the Regulatory and Safety Data of 4-Methyl-5-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available regulatory information and safety data for 4-Methyl-5-nonanone (CAS No. 35900-26-6). It is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive safety assessment or professional advice.

Introduction

This compound is a chemical compound with the molecular formula C10H20O.[1][2][3][4] It is also known by other names, including 5-Nonanone, 4-methyl-.[1] This guide synthesizes the available regulatory status, safety data, and physical and chemical properties of this compound to support researchers, scientists, and professionals in drug development and other scientific fields. It is important to note that detailed toxicological studies for this specific compound are not widely available in the public domain.

Regulatory Information

This compound is listed in several chemical inventories, indicating its use in commerce and research. The regulatory information is summarized in the table below.

Regulatory Body/InventoryStatus/IdentifierReference
US EPA (Environmental Protection Agency) Listed on the Toxic Substances Control Act (TSCA) inventory.
CAS (Chemical Abstracts Service) Registry Number 35900-26-6
Comptox DTXSID DTXSID00885637
EPA Registry Name 5-Nonanone, 4-methyl-

According to a safety data sheet from Fisher Scientific, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The same source also indicates that it is not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and environmental settings.

PropertyValueReference
Molecular Formula C10H20O
Molecular Weight 156.27 g/mol
IUPAC Name 4-methylnonan-5-one
Appearance Colourless liquid
Solubility No information available in some sources. One source indicates very slight solubility in water (0.58 g/L at 25°C) and solubility in chloroform (B151607) and slight solubility in DMSO.
Octanol/Water Partition Coefficient (logP) No data available in some sources.
Autoignition Temperature No information available.
Decomposition Temperature No information available.
Viscosity No information available.

Safety and Toxicological Data

A comprehensive review of publicly available literature and safety data sheets reveals a significant lack of detailed toxicological studies for this compound. The available information is summarized below.

Hazard Identification

According to a Safety Data Sheet from Fisher Scientific, the chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, and no label elements are required.

Toxicological Endpoints

There is a notable absence of quantitative data for key toxicological endpoints.

EndpointDataReference
Acute Toxicity No information available.
Skin Corrosion/Irritation No information available.
Serious Eye Damage/Irritation No information available.
Respiratory or Skin Sensitization No information available.
Germ Cell Mutagenicity No information available.
Carcinogenicity Not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico.
Reproductive Toxicity No information available.
STOT-Single Exposure No information available.
STOT-Repeated Exposure No information available.
Aspiration Hazard No information available.
Handling and First Aid

Standard laboratory precautions should be taken when handling this compound. In case of exposure, the following first aid measures are recommended:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.

  • Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Experimental Protocols

Due to the lack of specific experimental studies for this compound, a generalized protocol for a common in vitro mutagenicity study, the Ames test (bacterial reverse mutation assay), is provided below as an illustrative example for researchers.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

1. Objective: To assess the mutagenic potential of a test substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

2. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
  • Test substance (this compound)
  • S9 fraction (from induced rat liver) for metabolic activation
  • Positive and negative controls
  • Minimal glucose agar (B569324) plates
  • Top agar with limited histidine and biotin

3. Procedure:

  • Preparation: Prepare various concentrations of the test substance. Prepare positive and negative controls.
  • Incubation: In a test tube, combine the test substance, the bacterial strain culture, and either a buffer (for tests without metabolic activation) or the S9 mix (for tests with metabolic activation).
  • Plating: Add molten top agar to the test tube, mix gently, and pour the mixture onto the surface of a minimal glucose agar plate.
  • Incubation: Incubate the plates at 37°C for 48-72 hours.
  • Colony Counting: Count the number of revertant colonies on each plate.

4. Data Analysis:

  • Compare the number of revertant colonies on the plates with the test substance to the number on the negative control plates.
  • A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

Visualizations

Experimental Workflow: Ames Test

The following diagram illustrates the general workflow for the Ames test.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TestSubstance Test Substance (this compound) Incubate Incubate (Substance + Bacteria +/- S9) TestSubstance->Incubate Bacteria Bacterial Strain (e.g., S. typhimurium) Bacteria->Incubate S9 S9 Mix (for metabolic activation) S9->Incubate Plate Plate onto Minimal Glucose Agar Incubate->Plate IncubatePlates Incubate Plates (37°C, 48-72h) Plate->IncubatePlates Count Count Revertant Colonies IncubatePlates->Count Analyze Analyze Data (Compare to Control) Count->Analyze Result Determine Mutagenicity Analyze->Result

Caption: A generalized workflow for conducting an Ames test to assess mutagenicity.

Logical Relationship: Chemical Safety Assessment

This diagram illustrates the logical progression of a typical chemical safety assessment, highlighting where data for this compound is currently limited.

Safety_Assessment_Workflow cluster_assessment Risk Assessment PhysChem Physicochemical Properties HazardID Hazard Identification PhysChem->HazardID InSilico In Silico Prediction InSilico->HazardID AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) AcuteTox->HazardID Irritation Irritation & Sensitization (Skin, Eye) Irritation->HazardID Mutagenicity Mutagenicity (e.g., Ames Test) Mutagenicity->HazardID RepeatedDose Repeated Dose Toxicity RepeatedDose->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskChar Risk Characterization DoseResponse->RiskChar Exposure Exposure Assessment Exposure->RiskChar

Caption: Logical flow of a chemical safety assessment. Red nodes indicate data gaps for this compound.

References

Methodological & Application

Synthesis of 4-Methyl-5-nonanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-5-nonanone, a known aggregation pheromone of the red palm weevil. The following sections outline two primary synthetic routes, offering researchers and drug development professionals a comprehensive guide to its preparation.

Method 1: Nucleophilic Substitution of Pentanoic Anhydride (B1165640) with a 2-Pentyl Nucleophilic Reagent

This method involves the reaction of pentanoic anhydride with a 2-pentyl nucleophilic reagent, followed by hydrolysis to yield this compound. This approach is advantageous due to the commercial availability and cost-effectiveness of the starting materials.[1]

Quantitative Data Summary
ParameterValueReference
ReactantsPentanoic anhydride, 2-pentyl nucleophilic reagent[1]
SolventDichloromethane[1]
Reaction Temperature-40 °C to 120 °C (preferably 30 to 120 °C)[1]
Reaction Time1 to 30 hours[1]
Purity of ProductHigh
YieldHigh
Experimental Protocol
  • Preparation of the 2-Pentyl Nucleophilic Reagent: The 2-pentyl nucleophilic reagent (e.g., 2-pentylmagnesium halide) is prepared in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Reaction Setup: In a separate reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve pentanoic anhydride in the chosen solvent (e.g., dichloromethane).

  • Nucleophilic Substitution: Cool the pentanoic anhydride solution to the desired reaction temperature (e.g., -40 °C). Slowly add the prepared 2-pentyl nucleophilic reagent to the solution while maintaining the temperature.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Hydrolysis: Upon completion of the reaction, the mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid) to hydrolyze the intermediate and neutralize any unreacted Grignard reagent.

  • Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.

Reaction Workflow

G cluster_reagent_prep Reagent Preparation cluster_main_reaction Main Reaction cluster_purification Purification 2_Pentyl_Halide 2-Pentyl Halide 2_Pentyl_Nucleophilic_Reagent 2-Pentyl Nucleophilic Reagent 2_Pentyl_Halide->2_Pentyl_Nucleophilic_Reagent Mg_metal Magnesium Metal Mg_metal->2_Pentyl_Nucleophilic_Reagent Solvent_1 Anhydrous Ether/THF Solvent_1->2_Pentyl_Nucleophilic_Reagent Reaction_Mixture Reaction Mixture 2_Pentyl_Nucleophilic_Reagent->Reaction_Mixture Pentanoic_Anhydride Pentanoic Anhydride Pentanoic_Anhydride->Reaction_Mixture Solvent_2 Dichloromethane Solvent_2->Reaction_Mixture Hydrolysis Aqueous Acid Workup Reaction_Mixture->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Distillation Distillation Crude_Product->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution of pentanoic anhydride.

Method 2: Nucleophilic Substitution of 2-Methylpentanoic Anhydride with an n-Butyl Nucleophilic Reagent

An alternative high-yield synthesis involves the reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent. This method also benefits from readily available starting materials and provides the target compound in high purity.

Quantitative Data Summary
ParameterValueReference
Reactants2-Methylpentanoic anhydride, n-butyl nucleophilic reagent (e.g., n-butyllithium, butylmagnesium halide)
Purity of Product99.69%
Yield92.0%
Experimental Protocol
  • Preparation of n-Butyl Nucleophilic Reagent: Prepare the n-butyl nucleophilic reagent (e.g., butylmagnesium chloride) from the corresponding 1-halobutane and magnesium in an appropriate solvent like THF under an inert atmosphere.

  • Reaction Setup: In a reaction vessel, place 2-methylpentanoic anhydride.

  • Nucleophilic Substitution: Add the prepared n-butyl nucleophilic reagent to the 2-methylpentanoic anhydride. The reaction is typically carried out at a controlled temperature.

  • Hydrolysis: After the reaction is complete, perform a subsequent hydrolysis step to obtain this compound.

  • Work-up and Purification: The organic phase containing the product is separated. The aqueous phase can be treated to recover by-produced 2-methylpentanoic acid. The organic phase is concentrated under reduced pressure, and the residue is subjected to distillation to yield pure this compound.

Reaction Workflow

G cluster_reagent_prep Reagent Preparation cluster_main_reaction Main Reaction cluster_purification_recovery Purification & By-product Recovery n_Butyl_Halide n-Butyl Halide n_Butyl_Nucleophilic_Reagent n-Butyl Nucleophilic Reagent n_Butyl_Halide->n_Butyl_Nucleophilic_Reagent Mg_metal Magnesium Metal Mg_metal->n_Butyl_Nucleophilic_Reagent Solvent_1 Anhydrous Ether/THF Solvent_1->n_Butyl_Nucleophilic_Reagent Reaction_Mixture Reaction Mixture n_Butyl_Nucleophilic_Reagent->Reaction_Mixture 2_Methylpentanoic_Anhydride 2-Methylpentanoic Anhydride 2_Methylpentanoic_Anhydride->Reaction_Mixture Hydrolysis Hydrolysis Reaction_Mixture->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Phase_Separation Phase Separation Crude_Product->Phase_Separation Organic_Phase Organic Phase Phase_Separation->Organic_Phase Aqueous_Phase Aqueous Phase Phase_Separation->Aqueous_Phase Concentration Concentration Organic_Phase->Concentration Acidification Acidification Aqueous_Phase->Acidification Distillation Distillation Concentration->Distillation Final_Product Pure this compound Distillation->Final_Product Recovered_Acid Recovered 2-Methyl- pentanoic Acid Acidification->Recovered_Acid

Caption: Workflow for the synthesis of this compound from 2-methylpentanoic anhydride.

Other Reported Syntheses

References

Application Notes and Protocols for the Purification of 4-Methyl-5-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-Methyl-5-nonanone, a significant pheromone component. The following sections outline strategies for achieving high purity of this aliphatic ketone, crucial for its application in research and development.

Introduction

This compound is a key signaling molecule in various insect species and is of considerable interest in the development of pest management strategies and in chemical ecology research.[1] The synthesis of this compound can result in a range of impurities, including starting materials, byproducts, and stereoisomers. Therefore, robust purification techniques are essential to isolate this compound at the high purity required for biological assays and product formulation. This application note details several effective purification strategies, including acid-base extraction, vacuum distillation, and column chromatography.

Summary of Physicochemical Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing purification methods. The table below summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₂₀O[2]
Molecular Weight 156.27 g/mol [2]
Boiling Point 199.3 °C at 760 mmHg[2]
Density 0.817 g/cm³[2]
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents such as ether and dichloromethane.

Purification Strategies

The purification of this compound from a crude synthetic mixture typically involves a multi-step approach to remove different types of impurities. A general workflow is presented below, followed by detailed protocols for each major step.

Purification_Workflow Start Crude this compound AcidBase_Wash Acid-Base Extraction (Removal of Acidic/Basic Impurities) Start->AcidBase_Wash Drying Drying of Organic Phase (e.g., with Na₂SO₄ or MgSO₄) AcidBase_Wash->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation (For bulk purification and removal of non-volatile impurities) Solvent_Removal->Distillation Chromatography Column Chromatography (For high-purity separation) Solvent_Removal->Chromatography Alternative/Additional Step Purity_Analysis Purity Analysis (GC-MS) Distillation->Purity_Analysis Chromatography->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Figure 1: General purification workflow for this compound.
Acid-Base Extraction Protocol

This step is crucial for removing acidic or basic impurities from the crude product. For instance, if the synthesis of this compound involves a Grignard reaction with a carboxylic acid derivative, unreacted starting materials or acidic byproducts may be present.

Objective: To remove acidic and basic impurities from the crude organic mixture.

Materials:

  • Crude this compound dissolved in an immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 1 M aqueous hydrochloric acid (HCl) solution (optional, for removing basic impurities).

  • Deionized water.

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Dissolve the crude this compound in a suitable volume of an organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The organic layer contains the neutral this compound, while the aqueous layer contains the salt of the acidic impurity.

  • Drain the lower aqueous layer.

  • Repeat the washing with NaHCO₃ solution (steps 2-5) one more time to ensure complete removal of acidic impurities.

  • Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution.

  • If basic impurities are suspected, wash the organic layer with 1 M HCl solution, followed by a wash with deionized water.

  • Drain the organic layer into a clean flask.

Vacuum Distillation Protocol

Due to its relatively high boiling point, this compound should be purified by distillation under reduced pressure to prevent decomposition at atmospheric pressure.

Objective: To purify this compound from non-volatile impurities and other components with significantly different boiling points.

Materials:

  • Crude, washed, and dried this compound.

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).

  • Vacuum pump and pressure gauge.

  • Heating mantle and magnetic stirrer.

  • Boiling chips or a magnetic stir bar.

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Connect the apparatus to the vacuum pump.

  • Slowly apply the vacuum and allow the pressure to stabilize.

  • Once a stable, low pressure is achieved, begin heating the distillation flask with the heating mantle while stirring.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for the given pressure.

  • After the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Distillation_Setup cluster_0 Vacuum Distillation Apparatus Heating Mantle Heating Mantle Distilling Flask Distilling Flask Heating Mantle->Distilling Flask heats Distillation Head Distillation Head Distilling Flask->Distillation Head vapor Condenser Condenser Distillation Head->Condenser vapor Receiving Flask Receiving Flask Condenser->Receiving Flask distillate Water Out Water Out Condenser->Water Out Vacuum Pump Vacuum Pump Vacuum Pump->Distillation Head reduces pressure Water In Water In Water In->Condenser cools

Figure 2: Simplified diagram of a vacuum distillation setup.
Flash Column Chromatography Protocol

For achieving the highest purity, particularly for separating closely related isomers or impurities with similar boiling points, flash column chromatography is the recommended method.

Objective: To achieve high-purity separation of this compound.

Materials:

  • Crude or distilled this compound.

  • Silica (B1680970) gel (for normal-phase chromatography).

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate).

  • Chromatography column.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

  • Solvent System Selection:

    • Develop a suitable mobile phase by performing TLC analysis of the crude material.

    • Spot the crude mixture on a TLC plate and elute with various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

    • The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound. For ketones, a starting point could be a 9:1 or 4:1 mixture of hexane:ethyl acetate.

  • Column Packing:

    • Pack a chromatography column with silica gel using either a dry or slurry packing method.

    • Equilibrate the packed column by passing several column volumes of the chosen mobile phase through it.

  • Sample Loading:

    • Dissolve the this compound sample in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the mobile phase, applying positive pressure (e.g., from a compressed air source) to maintain a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purity Assessment

The purity of the final product should be assessed using a reliable analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose, providing both quantitative purity data and identification of any residual impurities.

Typical GC Parameters for Ketone Analysis:

  • Column: A capillary column with a polar stationary phase (e.g., wax-based like CP-Wax 52 CB) is often suitable for separating ketones.

  • Carrier Gas: Helium or nitrogen.

  • Temperature Program: A temperature gradient is typically used, for example, starting at 50°C and ramping up to 200-250°C.

  • Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Quantitative Data Summary

The following table provides a hypothetical comparison of the expected purity levels achievable with each purification technique. Actual results may vary depending on the initial purity of the crude material and the optimization of the protocols.

Purification TechniqueTypical Purity AchievedEstimated YieldNotes
Acid-Base Extraction >90% (removes specific impurities)>95%Highly effective for removing acidic/basic contaminants.
Vacuum Distillation 95-99%80-90%Efficient for large-scale purification and removal of non-volatile impurities.
Flash Column Chromatography >99%70-85%Best for achieving the highest purity and separating closely related compounds.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high standards required for their specific applications.

References

Application Note: Gas Chromatographic Analysis of 4-Methyl-5-nonanone

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 4-Methyl-5-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nonanone is a branched aliphatic ketone of interest in various fields, including flavor and fragrance analysis, chemical synthesis, and as a potential biomarker. Understanding its behavior under mass spectrometry (MS) is crucial for its accurate identification and quantification. This document provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation of this compound, including its primary fragmentation pathways and a protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Molecular and Spectrometric Data

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
CAS Number 35900-26-6

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks are presented in Table 1.

Table 1: Prominent Fragment Ions of this compound in EI-MS

m/zRelative Abundance (%)Proposed Fragment IonFragmentation Pathway
57100 (Base Peak)[C₄H₉]⁺ or [CH₃CH(CH₃)CO]⁺α-Cleavage
85High[C₄H₉CO]⁺α-Cleavage
43High[C₃H₇]⁺α-Cleavage
156Low[C₁₀H₂₀O]⁺˙Molecular Ion (M⁺˙)
114Moderate[C₇H₁₄O]⁺˙McLafferty Rearrangement
71Moderate[C₅H₁₁]⁺α-Cleavage
99Moderate[C₆H₁₁O]⁺McLafferty Rearrangement + H rearrangement

Note: Relative abundances are approximate and can vary slightly depending on the instrument and analytical conditions.

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is primarily governed by two major pathways: α-cleavage and the McLafferty rearrangement. These pathways are driven by the presence of the carbonyl group, which influences the stability of the resulting fragment ions.

α-Cleavage

α-Cleavage is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This is a dominant fragmentation pathway for ketones as it leads to the formation of stable acylium ions. For this compound, there are two possible α-cleavage sites, leading to the formation of several key fragment ions.

  • Cleavage at the C4-C5 bond: This cleavage can result in the formation of an acylium ion at m/z 85 ([C₄H₉CO]⁺) and a butyl radical, or a butyl cation at m/z 57 ([C₄H₉]⁺) and an acyl radical.

  • Cleavage at the C5-C6 bond: This cleavage can lead to the formation of an acylium ion containing the methyl-branched alkyl group at m/z 99 and a propyl radical, or a propyl cation at m/z 43 ([C₃H₇]⁺) and an acyl radical. The formation of the stable secondary carbocation from the branched side contributes significantly to the ion at m/z 57.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom. In this compound, a hydrogen atom from the γ-carbon (C-8) is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the β-bond (C6-C7), resulting in the elimination of a neutral alkene (propene) and the formation of a radical cation at m/z 114. A further rearrangement of this ion can also occur.

Visualizing the Fragmentation Pathway

The major fragmentation pathways of this compound are illustrated in the following diagram:

fragmentation_pathway M This compound (M⁺˙) m/z 156 alpha1 α-Cleavage (C4-C5) M->alpha1 alpha2 α-Cleavage (C5-C6) M->alpha2 mclafferty McLafferty Rearrangement M->mclafferty frag85 [C₄H₉CO]⁺ m/z 85 alpha1->frag85 frag57 [C₄H₉]⁺ m/z 57 (Base Peak) alpha1->frag57 frag99 [CH₃CH(CH₃)CH₂CO]⁺ m/z 99 alpha2->frag99 frag43 [C₃H₇]⁺ m/z 43 alpha2->frag43 frag114 [C₇H₁₄O]⁺˙ m/z 114 mclafferty->frag114 - C₃H₆

Caption: Fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Dilution: For unknown samples, dilute with the chosen solvent to a concentration expected to be within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.

GC-MS Instrumentation and Conditions
Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 35-350
Scan Mode Full Scan
Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).

  • Quantification: Create a calibration curve by plotting the peak area of the target ion (or total ion chromatogram) against the concentration of the standard solutions. Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start std_prep Prepare Standard Solutions prep_start->std_prep sample_dil Dilute/Extract Sample prep_start->sample_dil prep_end Injectable Sample std_prep->prep_end sample_dil->prep_end injection GC Injection prep_end->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-350) ionization->detection peak_id Peak Identification detection->peak_id quant Quantification peak_id->quant report Generate Report quant->report

Caption: GC-MS analysis workflow for this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable and well-understood pathways, primarily α-cleavage and the McLafferty rearrangement. These fragmentation patterns provide a unique fingerprint that allows for its confident identification. The provided GC-MS protocol offers a robust method for the separation and quantification of this compound in various sample matrices, making it a valuable tool for researchers and professionals in diverse scientific disciplines.

Application Notes and Protocols for 4-Methyl-5-nonanone in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 4-Methyl-5-nonanone in Pest Management Strategies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as ferrugineone, is a branched ketone that plays a critical role in the chemical ecology of several insect pests, most notably the Red Palm Weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees worldwide.[1] It is a minor but essential component of the male-produced aggregation pheromone of this species.[1] The primary component of this pheromone is 4-Methyl-5-nonanol (B104968) (ferrugineol). The synergistic action of this compound with 4-Methyl-5-nonanol significantly enhances the attraction of both male and female weevils, making it a key component in integrated pest management (IPM) programs for monitoring and mass trapping of the Red Palm Weevil.[1][2]

These application notes provide a summary of quantitative data on the efficacy of this compound in combination with other attractants, as well as detailed protocols for its application in field trapping and for laboratory-based bioassays to evaluate its behavioral and physiological effects on the Red Palm Weevil.

Data Presentation

The efficacy of pheromone traps for the Red Palm Weevil is significantly influenced by the composition of the lure, the type of trap, and the presence of synergists such as kairomones from host plants. The following tables summarize quantitative data from various field studies.

Table 1: Efficacy of Pheromone Lures with and without Synergists

Lure CompositionMean Weevils CapturedFold Increase in Capture RateReference
Pheromone (Ferrugineol) AloneVaries by location-
Pheromone + Synthetic Kairomone (Ethyl Acetate (B1210297)/Ethanol)1.4 - 2.2 times higher than pheromone alone1.4-2.2x
Food Bait AloneVaries-
Pheromone + Food Bait6.95 ± 1.81 times higher than food bait alone~7x
Pheromone + Food Bait + Ethyl Acetate3.14 ± 0.69 times higher than pheromone alone~3x

Table 2: Influence of Pheromone Composition and Trap Type on Red Palm Weevil Captures

Pheromone Composition (4-methyl-5-nonanol : this compound)Trap TypeKey FindingsReference
9:1Bucket TrapStandard and effective ratio for trapping.
9:1Vane TrapSuperior to bucket traps in some studies.
7:1Not specifiedFound to be the optimum blend ratio for producing a good action potential in EAG studies.
Not specified with different release rates (3-10 mg/day)Bucket TrapHigher release rates can lead to increased captures.
9:1Black-colored trapsCaptured significantly more weevils than other colors.

Experimental Protocols

Field Trapping of Red Palm Weevil

This protocol describes the standard method for using pheromone-baited traps for monitoring or mass trapping of Rhynchophorus ferrugineus.

a. Materials

  • Traps: Bucket-type traps (15 L) or vane traps. Black or dark-colored traps are recommended.

  • Lures: Commercially available pheromone lures containing a 9:1 ratio of 4-methyl-5-nonanol and this compound.

  • Kairomone Source (Food Bait): 300g of date fodder, sugarcane pieces, or other fermenting plant material.

  • Kairomone Synergist (Optional): Ethyl acetate dispenser.

  • Drowning Solution: Water mixed with a few drops of detergent or a thin layer of oil to prevent captured weevils from escaping.

  • Trap Hangers: Wire or sturdy cord.

b. Procedure

  • Trap Preparation:

    • If using bucket traps, drill four to six holes (approximately 3-5 cm in diameter) on the sides of the bucket, about two-thirds of the way up from the bottom, to allow weevil entry.

    • Roughen the exterior surface of the bucket to aid weevils in climbing.

  • Lure Placement:

    • Suspend the pheromone lure inside the trap from the center of the lid.

    • If using a separate ethyl acetate lure, hang it alongside the pheromone lure.

  • Baiting:

    • Place the food bait at the bottom of the trap.

    • Add approximately 4-5 liters of water with a small amount of detergent.

  • Trap Deployment:

    • Hang the traps from non-host trees or stakes at a height of 1.5 to 2 meters from the ground.

    • Place traps at a density of 1 to 4 traps per hectare for monitoring, and up to 10 traps per hectare for mass trapping.

    • Ensure traps are at least 50 meters apart.

  • Data Collection and Maintenance:

    • Check the traps weekly.

    • Count and record the number of male and female weevils captured.

    • Remove the captured weevils.

    • Replace the food bait and water every two weeks or as needed to maintain fermentation and water level.

    • Replace the pheromone and ethyl acetate lures according to the manufacturer's instructions (typically every 4-6 weeks).

Y-Tube Olfactometer Bioassay

This protocol outlines a laboratory-based method to evaluate the behavioral response of R. ferrugineus to this compound.

a. Materials

  • Y-tube Olfactometer: A glass Y-shaped tube with a central arm for insect release and two side arms for odor delivery.

  • Air Delivery System: A source of purified, humidified air with flow meters to regulate airflow to each arm of the olfactometer.

  • Odor Source:

    • Test compound: this compound diluted in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) at various concentrations (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

    • Control: Solvent only.

  • Test Insects: Adult Red Palm Weevils (males and females, tested separately), starved for 2-4 hours before the experiment.

  • Observation Area: A dark, temperature-controlled room with a red light source to avoid visual cues influencing weevil behavior.

b. Procedure

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with solvent (e.g., ethanol) and bake at 120°C before each trial to remove any residual odors.

    • Set up the olfactometer in the observation area.

    • Establish a constant, purified, and humidified airflow through both arms of the Y-tube (e.g., 0.5 L/min).

  • Odor Application:

    • Apply a known volume (e.g., 10 µL) of the test compound solution to a filter paper strip and place it in the odor chamber of one arm.

    • Apply the same volume of the solvent control to a filter paper strip and place it in the odor chamber of the other arm.

  • Weevil Introduction and Acclimation:

    • Gently introduce a single adult weevil into the central arm of the olfactometer.

    • Allow the weevil to acclimate for 1-2 minutes.

  • Behavioral Observation:

    • Observe the weevil's behavior for a set period (e.g., 10 minutes).

    • Record the first choice of arm (the weevil moves a set distance, e.g., two-thirds of its body length, into one of the arms).

    • Record the time spent in each arm.

  • Data Analysis:

    • Repeat the experiment with a sufficient number of weevils (e.g., 30-50) for each concentration and sex.

    • After every 5-10 trials, rotate the Y-tube 180 degrees to avoid any positional bias.

    • Analyze the choice data using a Chi-square test to determine if there is a significant preference for the test compound over the control.

    • Analyze the time-spent data using a t-test or a non-parametric equivalent.

Electroantennography (EAG)

EAG is used to measure the electrical response of the insect's antenna to volatile compounds. This protocol provides a general method for conducting EAG with R. ferrugineus.

a. Materials

  • Microscope: A stereomicroscope for antenna preparation.

  • Micromanipulators: To hold the electrodes.

  • EAG System: Includes a probe, an amplifier, a data acquisition interface, and software for recording and analyzing the signal.

  • Electrodes: Glass capillaries filled with an electrolyte solution (e.g., 0.1 M KCl) with silver wires inserted.

  • Odor Delivery System: A purified air stream that can be diverted through a Pasteur pipette containing the test odor on a filter paper.

  • Test Compounds: this compound and other relevant compounds diluted in a solvent.

  • Test Insect: A live, immobilized Red Palm Weevil.

b. Procedure

  • Insect Preparation:

    • Immobilize an adult weevil (e.g., by placing it in a cut pipette tip, secured with wax or dental cement).

    • Excise one antenna at the base.

  • Electrode Placement:

    • Mount the excised antenna between the two electrodes.

    • Insert the tip of the recording electrode into the distal end of the antenna.

    • Insert the reference electrode into the base of the antenna or the head of the weevil.

  • Stimulus Preparation:

    • Apply a known amount of the test compound solution to a filter paper strip and insert it into a Pasteur pipette.

  • Recording:

    • Establish a continuous flow of purified air over the antenna.

    • Deliver a puff of odor-laden air (e.g., 0.5 seconds) by diverting the airflow through the stimulus pipette.

    • Record the resulting depolarization of the antennal potential (the EAG response).

    • Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Normalize the responses to a standard compound (e.g., a known attractant or a general odorant) to allow for comparison between different antennae.

    • Compare the responses to different concentrations of this compound and other compounds using statistical analysis (e.g., ANOVA).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Implementation cluster_lab Laboratory Analysis cluster_output Output Lure Lure Preparation (Pheromone + Kairomone) Trap Trap Assembly (Bucket/Vane Trap) Lure->Trap Deployment Trap Deployment (1-10 traps/ha) Trap->Deployment Monitoring Weekly Monitoring & Data Collection Deployment->Monitoring Maintenance Trap Maintenance (Re-baiting & Lure Replacement) Monitoring->Maintenance Sorting Sample Sorting (Sexing & Counting) Monitoring->Sorting Maintenance->Monitoring Stats Statistical Analysis Sorting->Stats Report Pest Population Assessment & Management Decision Stats->Report

Caption: Workflow for Pest Management Using this compound Baited Traps.

Olfactory_Signaling_Pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron cluster_intracellular Intracellular Space Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR_complex Odorant Receptor (ORx) + Co-receptor (Orco) Complex OBP->OR_complex Transport & Release G_protein G-protein OR_complex->G_protein Activation (Metabotropic) Ion_channel Ion Channel OR_complex->Ion_channel Gating (Ionotropic) G_protein->Ion_channel Modulation Signal Depolarization (Action Potential) Ion_channel->Signal Ion Influx

Caption: Generalized Insect Olfactory Signaling Pathway.

References

Field Application of 4-Methyl-5-nonanone for Insect Trapping: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nonanone, also known as ferrugineone, is a ketone that functions as a crucial component of the aggregation pheromone for several insect species, most notably the Red Palm Weevil (Rhynchophorus ferrugineus).[1][2] This devastating pest poses a significant threat to various palm species worldwide.[2] In field applications, this compound is predominantly used in synergy with its corresponding alcohol, 4-Methyl-5-nonanol (B104968) (ferrugineol). The typical ratio of these two compounds in commercially available lures is 1:9 (ferrugineone:ferrugineol), as this blend has been shown to be highly effective in attracting both male and female weevils for monitoring and mass trapping purposes.[1][3] The addition of kairomones, such as ethyl acetate (B1210297) or volatiles from fermenting plant materials, can further enhance trap efficacy.

These application notes provide a comprehensive overview of the use of this compound in insect trapping, with a focus on the Red Palm Weevil. Detailed protocols for trap preparation, deployment, and data collection are outlined to facilitate effective implementation in research and pest management programs.

Data Presentation

Table 1: Efficacy of Pheromone Lures Containing this compound for Trapping Rhynchophorus ferrugineus
Lure CompositionMean Weevils Captured per TrapLocation/NotesReference
Pheromone (4-Methyl-5-nonanol + this compound) + Food Bait789 (total over study period)Field study with 1000 mg pheromone lure.
Pheromone (4-Methyl-5-nonanol + this compound) + Food Bait695.80 (total over study period)Field study with 750 mg pheromone lure.
Pheromone (Ferrugineol) Alone0.23 ± 0.04 per dayComparative field assay.
Pheromone + Synthetic Kairomone (Ethyl Acetate/Ethanol)1.4 - 2.2 times higher than pheromone aloneDemonstrates synergistic effect of kairomones.
Pheromone (Ferrolure+) + Ethyl Acetate + Food Bait3.15 to 3.96 per weekField evaluation of different lure combinations.
Table 2: Influence of Trap Design and Placement on Rhynchophorus ferrugineus Capture Rates
ParameterFindingReference
Trap Color Black traps captured the highest number of weevils (16.26% of total catch).
Trap Height Traps placed at ground level or 2 meters high maximized captures.
Trap Type Vane traps were found to be superior to bucket traps.
Trap Density An effective trap density was found to be 11 traps per hectare.

Experimental Protocols

Protocol 1: Preparation of Pheromone Traps for Rhynchophorus ferrugineus

This protocol details the assembly of a standard bucket trap for the monitoring and mass trapping of the Red Palm Weevil.

Materials:

  • Plastic bucket with a lid (8-15 L capacity), preferably in dark colors (e.g., black, red, or brown).

  • Drill or heated tool to create entry windows.

  • Synthetic Aggregation Pheromone Lure: Containing approximately a 9:1 ratio of 4-methyl-5-nonanol and this compound.

  • Synthetic Kairomone Lure (optional but recommended): e.g., containing ethyl acetate.

  • Food Bait (Kairomone Source): 250-400g of fresh materials like dates, sugarcane pieces, or pineapple chunks.

  • Water (4-5 liters).

  • Unscented detergent or a thin layer of paraffinic oil.

  • Wire or string for hanging lures.

Procedure:

  • Create Entry Points: Cut four equidistant rectangular windows (e.g., 4x8 cm) around the upper portion of the bucket, approximately 4 cm below the rim. The outer surface of the bucket should be roughened to aid weevil climbing.

  • Prepare the Lures: Using a wire, hang the pheromone lure (and synthetic kairomone lure, if used) from the center of the underside of the lid. Lures should remain in their sealed pouches until just before placement.

  • Add Food Bait: Place 250-400g of the chosen food bait at the bottom of the bucket.

  • Add Water and Surfactant: Add 4-5 liters of water to the bucket to serve as a drowning medium and to promote fermentation of the food bait, which releases synergistic volatiles. Add a few drops of unscented detergent to break the water's surface tension, ensuring captured weevils drown.

  • Secure the Lid: Firmly place the lid on the bucket to complete the trap assembly.

Protocol 2: Field Deployment and Data Collection

This protocol outlines the procedure for placing and monitoring the pheromone traps in the field.

Procedure:

  • Trap Placement:

    • Place traps at ground level or at a height of 2 meters.

    • In palm plantations, place traps in the shade of the palm canopy.

    • Maintain a distance of at least 20 meters between traps within a block and at least 200 meters between experimental blocks.

    • For mass trapping, a density of approximately 11 traps per hectare is recommended.

  • Inspection and Data Collection:

    • Inspect traps weekly or bi-weekly.

    • During each inspection, count the total number of captured R. ferrugineus adults and remove them from the trap.

    • If necessary for research, determine the sex of the captured weevils. The rostrum of the female is typically longer and more curved, while the male's is shorter and has a patch of bristles.

    • Record the data for each trap.

  • Trap Maintenance:

    • Replace the pheromone lure according to the manufacturer's instructions (typically every 4-6 weeks).

    • Replenish the food bait and water as needed to maintain their attractiveness.

Visualizations

experimental_workflow cluster_prep Trap Preparation cluster_deploy Field Deployment cluster_monitor Monitoring & Data Collection prep_bucket Prepare Bucket (Cut Windows) prep_lures Hang Pheromone & Kairomone Lures prep_bucket->prep_lures add_bait Add Food Bait prep_lures->add_bait add_water Add Water & Surfactant add_bait->add_water assemble Assemble Trap add_water->assemble place_traps Place Traps in Field assemble->place_traps set_density Set Trap Density place_traps->set_density inspect Weekly/Bi-weekly Inspection set_density->inspect count Count & Sex Captured Weevils inspect->count record Record Data count->record maintain Maintain Traps (Replace Lures/Bait) record->maintain maintain->inspect

Caption: Experimental workflow for preparing, deploying, and monitoring Red Palm Weevil traps.

olfactory_pathway cluster_neuron Olfactory Sensory Neuron (OSN) odorant This compound receptor Odorant Receptor (OR) odorant->receptor sensillum Sensillum on Antenna ion_channel Ion Channel Opening receptor->ion_channel Binding depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential brain Antennal Lobe of Brain action_potential->brain Signal Transmission behavior Behavioral Response (Attraction) brain->behavior Signal Processing

References

Application Notes and Protocols for 4-Methyl-5-nonanone Pheromone Formulations and Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation and delivery of 4-Methyl-5-nonanone, a key component of the aggregation pheromone for the red palm weevil (Rhynchophorus ferrugineus) and other related species.

Introduction to this compound Pheromones

This compound is a crucial semiochemical used in integrated pest management (IPM) programs for the monitoring and mass trapping of the red palm weevil, a devastating pest of palm trees. It is typically used in conjunction with its corresponding alcohol, 4-methyl-5-nonanol (B104968) (ferrugineol), in a synergistic blend, often in a 9:1 or 10:1 ratio of the alcohol to the ketone, to effectively attract both male and female weevils[1]. The efficacy of these pheromone lures is significantly influenced by the formulation and the delivery system, which govern the release rate and longevity of the attractant in the field.

Controlled-Release Formulations

The primary goal of a pheromone formulation is to ensure a consistent and controlled release of the active ingredient over an extended period. Various matrices have been explored for this purpose.

Commonly Used Matrices:

  • Polymeric Dispensers: Polyethylene (PE) and polypropylene (B1209903) (PP) are widely used due to their favorable diffusion properties and cost-effectiveness. The pheromone is either impregnated into the polymer matrix or enclosed within a polymeric vessel, such as a sachet or vial[2].

  • Rubber Septa: These are common, easy-to-prepare dispensers where the pheromone is absorbed into the rubber matrix and then slowly released[2].

  • Wax-Based Formulations: Waxes, such as paraffin, beeswax, and carnauba wax, can be melted and mixed with the pheromone to create a solid matrix that provides a slow and relatively linear release of the active ingredient[3].

  • Nanofibers: Electrospinning can be used to encapsulate pheromones within polymer nanofibers (e.g., polyamide, cellulose (B213188) acetate), offering a large surface area for controlled release.

Quantitative Data on Pheromone Release

The release rate of the pheromone is a critical parameter for lure efficacy. Below is a summary of reported release rates for ferrugineol, the aggregation pheromone blend containing this compound.

Lure/Dispenser TypePheromone CompositionRelease Rate (mg/day)DurationReference
Low-Emission LuresFerrugineol0.6 - 3.8Not Specified[4]
High-Emission LuresFerrugineolup to 50.9Not Specified
Newly Synthesized LureFerruginol-based5 - 20Not Specified

Note: "Ferrugineol" in these studies typically refers to a 9:1 blend of 4-methyl-5-nonanol and this compound.

Experimental Protocols

Preparation of Controlled-Release Dispensers

Here are protocols for preparing two common types of pheromone dispensers.

Protocol 1: Preparation of Rubber Septa Dispensers

This protocol is adapted from general methods for preparing pheromone lures.

Materials:

  • Natural rubber septa

  • This compound

  • 4-Methyl-5-nonanol

  • Hexane (B92381) (analytical grade)

  • Micropipette

  • Glass vials with caps

  • Aluminum foil

  • Fume hood

Procedure:

  • Septa Preparation: If not pre-cleaned, extract the rubber septa with a suitable solvent (e.g., boiling ethanol (B145695) followed by methylene (B1212753) chloride) to remove any impurities and allow them to dry completely in a fume hood.

  • Pheromone Solution Preparation: Prepare the desired pheromone blend. For a 9:1 ratio of 4-methyl-5-nonanol to this compound, mix the two components accordingly. Dilute the blend in a minimal amount of hexane to facilitate application.

  • Loading the Septa: Place an individual rubber septum in a clean glass vial. Using a micropipette, apply the desired amount of the pheromone solution directly onto the septum.

  • Solvent Evaporation: Allow the hexane to evaporate completely for at least 15 minutes in a fume hood.

  • Storage: Wrap each loaded septum individually in aluminum foil to protect it from light and store at -20°C or lower until field deployment to minimize pheromone loss.

Protocol 2: Preparation of Wax-Based Dispensers

This protocol is adapted from a method for preparing slow-release wax formulations for other insect attractants.

Materials:

  • Beeswax or Carnauba wax

  • This compound

  • 4-Methyl-5-nonanol

  • Glass vials or molds

  • Microwave or heating mantle

  • Stirring rod

Procedure:

  • Wax Melting: Place the desired amount of wax into a glass container and melt it using a microwave or a heating mantle.

  • Pheromone Incorporation: Once the wax is melted and slightly cooled but still liquid, add the required amount of the this compound and 4-methyl-5-nonanol blend.

  • Homogenization: Gently stir the mixture until a homogenous solution is obtained.

  • Dispenser Casting: Pour the homogenous mixture into glass vials or molds of a desired shape and size.

  • Solidification: Allow the mixture to cool and solidify at room temperature.

  • Storage: Store the wax dispensers in a cool, dark place in airtight containers until use.

Quantification of Pheromone Release Rate

The release rate of this compound from dispensers can be quantified using gas chromatography (GC).

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar or mid-polar capillary column)

  • Controlled environment chamber or field setup for aging the lures

  • Hexane (analytical grade)

  • Internal standard (e.g., a long-chain hydrocarbon)

  • Vials and micropipettes

Procedure:

  • Lure Aging: Place the prepared dispensers in a controlled environment (e.g., a ventilated oven at a constant temperature) or in the field.

  • Extraction: At regular intervals (e.g., daily or weekly), retrieve a set of dispensers. Extract the remaining pheromone from the dispenser by submerging it in a known volume of hexane containing an internal standard.

  • GC Analysis: Inject an aliquot of the hexane extract into the GC.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Use the peak areas from the GC analysis to determine the amount of pheromone remaining in the dispenser at each time point.

  • Release Rate Calculation: The amount of pheromone released over a time interval is the difference between the initial amount loaded and the amount remaining. The release rate can then be calculated (e.g., in mg/day).

Bioassays for Efficacy Testing

Protocol 3: Olfactometer Bioassay

An olfactometer is used to study the behavioral response of insects to volatile compounds.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump to provide a clean, humidified airflow

  • Flow meters to regulate airflow

  • Test insects (Rhynchophorus ferrugineus adults)

  • Pheromone dispenser to be tested

  • Control (e.g., an empty dispenser or a dispenser with solvent only)

Procedure:

  • Acclimatization: Acclimatize the insects to the bioassay room conditions for at least 30 minutes before the experiment.

  • Setup: Place the pheromone dispenser in one arm of the olfactometer and the control in the other arm. Connect the arms to the air pump to create a flow of odor-laden air towards the insect release point.

  • Insect Release: Introduce an adult weevil at the base of the olfactometer.

  • Observation: Record the choice of the insect (pheromone arm, control arm, or no choice) and the time taken to make the choice.

  • Data Analysis: Use statistical tests (e.g., Chi-square test) to determine if there is a significant preference for the pheromone source.

Protocol 4: Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to an odor stimulus.

Materials:

  • Electroantennography system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Microscope

  • Insect antenna preparation tools (forceps, scalpel)

  • Puffer system to deliver odor stimuli

  • Pheromone solution of known concentration

Procedure:

  • Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes.

  • Stimulus Delivery: Deliver a puff of air carrying the vapor of the this compound solution over the antenna.

  • Signal Recording: Record the resulting depolarization of the antennal membrane (the EAG response).

  • Data Analysis: Compare the amplitude of the EAG response to the pheromone with the response to a control (e.g., solvent alone) to determine the antennal sensitivity to the compound.

Visualizations

Experimental_Workflow_Pheromone_Dispenser_Preparation cluster_formulation Dispenser Formulation cluster_evaluation Evaluation prep 1. Matrix Preparation (e.g., melt wax, prepare polymer solution) load 2. Pheromone Loading (mix with matrix) prep->load form 3. Dispenser Forming (e.g., casting, electrospinning) load->form release 4. Release Rate Analysis (GC-MS) form->release bioassay 5. Bioassay (Olfactometer, EAG) release->bioassay field 6. Field Trapping bioassay->field

Caption: Workflow for the preparation and evaluation of pheromone dispensers.

Olfactometer_Bioassay_Workflow start Start acclimate Acclimatize Insects start->acclimate setup Setup Olfactometer (Pheromone vs. Control) release Release Insect at Base setup->release acclimate->setup observe Observe and Record Choice release->observe data Analyze Data (Chi-square test) observe->data end End data->end Pheromone_Signaling_Logic dispenser Pheromone Dispenser (this compound) release Controlled Release dispenser->release Volatilization plume Pheromone Plume release->plume antenna Insect Antenna (Odorant Receptors) plume->antenna Detection signal Signal Transduction antenna->signal brain Brain (Behavioral Response) signal->brain attraction Attraction & Trapping brain->attraction

References

Application Notes and Protocols for Electroantennography (EAG) Studies with 4-Methyl-5-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique utilized to measure the olfactory responses of insects to volatile compounds. This method provides a direct measure of the summed electrical potential changes from the antenna, representing the depolarization of numerous olfactory receptor neurons in response to an odorant stimulus. 4-Methyl-5-nonanone, a known component of the aggregation pheromone of several weevil species, including the Red Palm Weevil (Rhynchophorus ferrugineus), is a significant semiochemical for monitoring and controlling these economically important pests. These application notes provide detailed protocols for conducting EAG experiments with this compound, aimed at researchers, scientists, and professionals in drug development and pest management.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the EAG responses of the Red Palm Weevil (Rhynchophorus ferrugineus) to blends of 4-methyl-5-nonanol (B104968) and this compound. This data highlights the synergistic effect of the two components in eliciting a strong antennal response.

Insect SpeciesStimulus (Blend Ratio of 4-methyl-5-nonanol : this compound)Mean EAG Response (mV)Reference
Rhynchophorus ferrugineus (Red Palm Weevil)7:14.0[1]
Rhynchophorus ferrugineus (Red Palm Weevil)9:13.8[1]

Experimental Protocols

This section details the methodologies for insect preparation, stimulus preparation, and conducting EAG recordings.

A. Insect Preparation
  • Insect Rearing: Red Palm Weevils (Rhynchophorus ferrugineus) should be reared on a standard artificial diet or natural hosts (e.g., sugarcane, palm tissue) under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).

  • Selection of Insects: Adult weevils of both sexes, 2-5 days post-emergence, are typically used for EAG recordings.

  • Immobilization: The weevil is immobilized by gently inserting it into a pipette tip with the head and antennae protruding, or by securing it to a wax block using low-melting point wax. The antennae should be positioned to allow for easy access with the electrodes.

B. Stimulus Preparation
  • Chemicals: High-purity synthetic this compound and 4-methyl-5-nonanol (>95%) should be used.

  • Dilutions: Prepare serial dilutions of the individual compounds and their blends in a high-volatility solvent such as hexane (B92381) or paraffin (B1166041) oil. A common starting concentration is 10 µg/µL.

  • Stimulus Cartridges: Apply 10 µL of the desired chemical solution onto a small piece of filter paper (e.g., 1 cm x 2 cm). After the solvent has evaporated (approximately 30 seconds), insert the filter paper into a disposable Pasteur pipette. Prepare a separate pipette for each stimulus and a solvent-only control.

C. Electroantennography (EAG) Setup and Recording
  • Electrodes:

    • Recording Electrode: A glass capillary microelectrode is pulled to a fine tip and filled with a conductive solution (e.g., 0.1 M KCl or saline solution). A silver wire, coated with AgCl, is inserted into the back of the electrode.

    • Reference Electrode: A similar glass microelectrode is prepared and filled with the same conductive solution.

  • Antennal Preparation: One antenna of the immobilized weevil is carefully excised at the base using micro-scissors.

  • Electrode Placement:

    • The base of the excised antenna is brought into contact with the reference electrode using a small amount of conductive gel.

    • The tip of the antenna is carefully inserted into the tip of the recording electrode.

  • Signal Amplification: The electrodes are connected to a high-impedance preamplifier (10x), and the signal is further amplified and filtered by a main amplifier. The amplified signal is then digitized and recorded using specialized software.

  • Air Delivery System: A continuous stream of purified and humidified air is delivered to the antenna through a main airline tube.

  • Stimulus Delivery: The tip of the stimulus pipette is inserted into a small hole in the main airline tube. A puff of air, controlled by a solenoid valve, is passed through the stimulus pipette, delivering the odorant to the antenna. Each puff should be of a consistent duration (e.g., 0.5 seconds).

  • Recording Procedure:

    • Allow the antennal preparation to stabilize in the clean air stream for a few minutes.

    • Present the solvent control first to establish a baseline response.

    • Present the different concentrations of this compound and its blends in ascending order.

    • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

    • The amplitude of the negative voltage deflection is measured as the EAG response.

Visualizations

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_eag EAG Recording cluster_analysis Data Analysis Insect_Prep Insect Preparation (Rearing & Immobilization) Antennal_Setup Antennal Mounting & Electrode Placement Insect_Prep->Antennal_Setup Stimulus_Prep Stimulus Preparation (this compound Dilutions) Stimulus_Delivery Stimulus Delivery (Air Puff) Stimulus_Prep->Stimulus_Delivery Antennal_Setup->Stimulus_Delivery Signal_Acquisition Signal Amplification & Recording Stimulus_Delivery->Signal_Acquisition Data_Processing EAG Response Measurement (mV) Signal_Acquisition->Data_Processing Data_Visualization Dose-Response Curve Generation Data_Processing->Data_Visualization

Caption: Experimental workflow for electroantennography (EAG) studies.

Generalized Insect Olfactory Signaling Pathway

Olfactory_Signaling cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) Odorant This compound Pore Pore Tubule Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR_Complex Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transports to Neuron Olfactory Receptor Neuron (ORN) OR_Complex->Neuron Activates Glomerulus Glomerulus Neuron->Glomerulus Sends Signal to

Caption: Generalized insect olfactory signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-5-nonanone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The main synthetic strategies for this compound include:

  • Grignard reaction with an anhydride (B1165640): This involves the reaction of a Grignard reagent with an appropriate anhydride. A particularly high-yield method uses the reaction of n-butylmagnesium halide with 2-methylpentanoic anhydride.[1][2]

  • Grignard reaction with a nitrile: This method consists of the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with a nitrile like valeronitrile.

  • Activation of 5-nonanone (B165733) followed by methylation: This involves activating 5-nonanone with a reagent like methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) and then reacting it with a methylating agent.[1][3]

Q2: I am experiencing low yields in my Grignard reaction. What are the common causes and how can I troubleshoot this?

A2: Low yields in Grignard reactions for ketone synthesis are often due to a few common issues. Please refer to the troubleshooting guide below for a detailed breakdown of potential problems, their causes, and recommended solutions.

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through distillation under reduced pressure.[1] Before distillation, a common workup procedure involves:

  • Quenching the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separating the organic layer.

  • Washing the organic layer with water and brine.

  • Drying the organic layer over an anhydrous salt like sodium sulfate.

  • Concentrating the solution under reduced pressure to remove the solvent before distillation.

The byproduct from the anhydride route, such as 2-methylpentanoic acid, can be removed by neutralization with a base and extraction into an aqueous layer.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide focuses on troubleshooting the synthesis of this compound, particularly when using the Grignard reaction with an anhydride, a common and high-yield approach.

Problem Potential Cause Recommended Solution
Reaction fails to initiate (Grignard formation) 1. Magnesium surface is passivated by an oxide layer. 2. Presence of moisture in glassware or solvent. 3. Impure alkyl halide.1. Activate magnesium turnings by crushing them in a mortar and pestle, or by using a small crystal of iodine or 1,2-dibromoethane. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Use freshly distilled or high-purity alkyl halide.
Low yield of this compound 1. Grignard reagent concentration is lower than expected. 2. Incomplete reaction. 3. Side reactions are consuming the Grignard reagent or product.1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC. 3. See the "Common Side Reactions" section below for mitigation strategies.
Presence of significant byproducts 1. Double addition: The Grignard reagent reacts with the newly formed ketone. 2. Enolization: The Grignard reagent acts as a base and deprotonates the anhydride or the resulting ketone. 3. Wurtz coupling: The Grignard reagent reacts with the unreacted alkyl halide.1. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) and add the Grignard reagent slowly to the anhydride solution. 2. Use a less sterically hindered Grignard reagent if possible and maintain a low reaction temperature. 3. Add the alkyl halide slowly to the magnesium turnings during Grignard formation and control the temperature.

Comparison of Synthetic Methods

Synthetic Method Reactants Reported Yield Advantages Disadvantages
Anhydride Method 2-Methylpentanoic anhydride, n-Butylmagnesium halide92.0%High yield and purity, byproduct can be recovered and recycled.Requires preparation of the anhydride.
Nitrile Method Valeronitrile, sec-Butylmagnesium bromideYields can be variable.Readily available starting materials.The imine intermediate requires hydrolysis.
5-Nonanone Methylation 5-Nonanone, Methylating agentNot specified in the provided context.Utilizes a commercially available ketone.Requires a special aluminum reagent and a carcinogenic methylating agent.

Experimental Protocols

High-Yield Synthesis of this compound from 2-Methylpentanoic Anhydride

This protocol is adapted from a patented high-yield process.

1. Preparation of n-Butylmagnesium Bromide (Grignard Reagent):

  • All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.

  • Slowly add a solution of n-butyl bromide in the same anhydrous solvent from the dropping funnel. The reaction should initiate spontaneously, evidenced by gentle refluxing. If not, gentle warming or the addition of an iodine crystal may be necessary.

  • After the addition is complete, continue stirring until the magnesium is consumed.

2. Reaction with 2-Methylpentanoic Anhydride:

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Slowly add a solution of 2-methylpentanoic anhydride in the anhydrous solvent to the Grignard solution via a dropping funnel, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and slowly quench it by the addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer. The aqueous layer contains the magnesium salts and can be discarded.

  • To the organic layer, add an aqueous solution of a base (e.g., sodium hydroxide) to neutralize the byproduct, 2-methylpentanoic acid, and convert it to its salt.

  • Separate the organic layer containing the this compound from the aqueous layer containing the salt of 2-methylpentanoic acid.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This is a general protocol that can be adapted for the analysis of this compound purity.

  • Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection: 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) in splitless or split mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 5-10 °C/min to 230-250 °C.

    • Final hold: 2-5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for High-Yield Synthesis

experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere mg Magnesium Turnings start->mg grignard n-Butylmagnesium Bromide mg->grignard Add Alkyl Halide in Solvent solvent1 Anhydrous Ether/THF solvent1->grignard alkyl_halide n-Butyl Bromide alkyl_halide->grignard reaction_mix Reaction Mixture grignard->reaction_mix Slow Addition at Low Temp. anhydride 2-Methylpentanoic Anhydride anhydride->reaction_mix quench Quench (aq. NH4Cl) reaction_mix->quench separation Phase Separation quench->separation neutralization Neutralize (aq. Base) separation->neutralization extraction Extraction neutralization->extraction drying Dry (Na2SO4) extraction->drying concentration Concentration drying->concentration distillation Vacuum Distillation concentration->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_grignard_issues Grignard Issues cluster_grignard_solutions Solutions cluster_reaction_issues Reaction Condition Issues cluster_reaction_solutions Solutions cluster_byproduct_issues Byproduct Issues cluster_byproduct_solutions Solutions start Low Yield of this compound check_grignard Check Grignard Reagent Formation start->check_grignard check_reaction Check Reaction Conditions start->check_reaction check_byproducts Analyze for Byproducts start->check_byproducts no_initiation Reaction did not initiate? check_grignard->no_initiation low_concentration Low Grignard concentration? check_grignard->low_concentration incomplete_reaction Incomplete reaction? check_reaction->incomplete_reaction high_temp Temperature too high? check_reaction->high_temp double_addition Double addition product observed? check_byproducts->double_addition enolization Starting material recovered? check_byproducts->enolization activate_mg Activate Mg no_initiation->activate_mg dry_reagents Ensure anhydrous conditions no_initiation->dry_reagents titrate Titrate Grignard low_concentration->titrate increase_time Increase reaction time/temp incomplete_reaction->increase_time control_temp Use cooling bath high_temp->control_temp slow_addition Slow Grignard addition double_addition->slow_addition low_temp Maintain low temperature double_addition->low_temp enolization->low_temp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Challenges in 4-Methyl-5-nonanone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methyl-5-nonanone.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₂₀O[1][2][3]
Molecular Weight 156.27 g/mol [2][3]
Boiling Point 199.3°C at 760 mmHg
Density 0.817 g/cm³
Appearance Colorless to pale yellow liquid
Solubility Very slightly soluble in water (0.58 g/L at 25°C); Soluble in chloroform.

Q2: What are the most common impurities found in crude this compound?

A2: Impurities in crude this compound typically depend on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Such as 2-methylpentanoic acid, which can be formed during certain synthetic processes.

  • Isomers: Structural isomers that may have very similar boiling points, making separation by simple distillation difficult.

  • Aldehyd Impurities: Aldehydes can be present, which are often difficult to remove due to similar properties.

  • Solvents: Residual solvents used in the reaction or work-up.

  • Water: Can be present from aqueous work-up steps.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical methods can be used to determine the purity of your sample.

  • Gas Chromatography (GC): An excellent method for determining the percentage purity and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by comparing the spectra to a reference.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone functional group (C=O stretch) and the absence of impurities like alcohols (O-H stretch).

  • Melting Point of a Derivative: Preparing a solid derivative, such as a 2,4-dinitrophenylhydrazone, and measuring its melting point can be an indicator of purity. A sharp melting point close to the literature value suggests high purity.

Troubleshooting Guide

Issue 1: My purified this compound appears discolored (pale yellow).

  • Possible Cause: The presence of high-boiling, colored impurities or degradation products. Aldehyd impurities can also contribute to color.

  • Solution:

    • Distillation: Simple or fractional distillation can separate the colorless product from non-volatile colored impurities.

    • Treatment with Amines: Adding a non-volatile amine (e.g., monoethanolamine) to the crude ketone before distillation can convert aldehyde impurities into high-boiling derivatives that remain in the distillation bottoms.

    • Column Chromatography: Passing the material through a silica (B1680970) gel column can effectively remove polar, colored impurities.

Issue 2: GC analysis shows impurities with very similar boiling points to my product.

  • Possible Cause: Presence of structural isomers or other compounds with boiling points close to that of this compound. The difference in boiling points may be less than 25°C.

  • Solution:

    • Fractional Distillation: This technique is designed to separate liquids with close boiling points. Using a fractionating column with a high number of theoretical plates enhances separation efficiency.

    • Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity requirements, Prep-GC can provide excellent separation of closely boiling components.

    • Derivative Formation and Recrystallization: Convert the ketone mixture into a solid derivative (e.g., semicarbazone or 2,4-dinitrophenylhydrazone). Purify this solid derivative by recrystallization, which is highly effective at excluding impurities from the crystal lattice. The pure ketone can then be regenerated from the purified derivative.

Issue 3: My product contains acidic impurities from the synthesis.

  • Possible Cause: Acidic byproducts, such as 2-methylpentanoic acid, can be generated during synthesis.

  • Solution:

    • Aqueous Wash: Before distillation, wash the crude product with a basic aqueous solution, such as sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution. This will neutralize the acidic impurities and convert them into water-soluble salts that can be separated in an aqueous layer.

    • Separatory Funnel Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether), wash with the basic solution, followed by a water wash and then a brine wash to remove residual water before drying and concentrating.

Issue 4: My final product has a low yield after purification.

  • Possible Cause:

    • Product loss during multiple transfer steps.

    • Inefficient separation during extraction or washing.

    • Using a recrystallization solvent in which the product derivative is too soluble.

    • Incomplete condensation during distillation.

  • Solution:

    • Optimize Protocols: Minimize transfers between flasks. Ensure phase separation is complete during extractions.

    • Solvent Selection: For recrystallization of derivatives, carefully select a solvent where the derivative has high solubility when hot and low solubility when cold. Perform small-scale tests to find the optimal solvent.

    • Distillation Setup: Ensure the condenser in the distillation apparatus is adequately cooled to prevent loss of product vapor. For vacuum distillation, ensure the system is well-sealed.

Experimental Protocols

Protocol 1: Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture boils, vapor will rise through the fractionating column. The temperature at the distillation head will stabilize at the boiling point of the most volatile component. Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound (~199°C at atmospheric pressure, lower under vacuum).

  • Fraction Collection: Collect different fractions based on the temperature ranges. The main fraction should be collected during the stable temperature plateau.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Protocol 2: Purification via Recrystallization of the 2,4-Dinitrophenylhydrazone (DNPH) Derivative

This method is highly effective for obtaining a high-purity sample by purifying a solid derivative.

  • Derivative Formation:

    • Dissolve a small amount of crude this compound in ethanol (B145695).

    • Add Brady's reagent (a solution of 2,4-dinitrophenylhydrazine (B122626) in sulfuric acid and ethanol).

    • An orange-yellow precipitate of the 2,4-dinitrophenylhydrazone derivative will form. Shake for 15 minutes.

  • Isolation of Crude Derivative:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Recrystallization:

    • Transfer the crude derivative to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection of Pure Derivative:

    • Collect the purified crystals by vacuum filtration.

    • Wash with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly.

  • Purity Check: Determine the melting point of the dried crystals. A sharp melting point indicates high purity.

Visualization

Purification Workflow

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for crude this compound based on the initial analysis of impurities.

Purification_Workflow Purification Strategy for this compound start Crude this compound analysis Initial Purity Analysis (e.g., GC, TLC) start->analysis acidic_imp Acidic Impurities Present? analysis->acidic_imp colored_imp Colored / Non-Volatile Impurities? acidic_imp->colored_imp No wash Aqueous Basic Wash (e.g., NaHCO3) acidic_imp->wash Yes isomeric_imp Closely Boiling Isomers? colored_imp->isomeric_imp No distillation Simple or Vacuum Distillation colored_imp->distillation Yes fractional_dist Fractional Distillation isomeric_imp->fractional_dist Yes chromatography Column Chromatography (Silica Gel) isomeric_imp->chromatography Yes, alternative derivative Derivative Formation & Recrystallization isomeric_imp->derivative Yes, high purity needed end_product Pure this compound isomeric_imp->end_product No wash->colored_imp distillation->isomeric_imp final_analysis Final Purity Check (GC, NMR) fractional_dist->final_analysis chromatography->final_analysis derivative->final_analysis end_product->final_analysis final_analysis->end_product

Caption: Logical workflow for selecting a purification method.

References

Technical Support Center: Optimizing GC-MS Parameters for 4-Methyl-5-nonanone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Methyl-5-nonanone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for the analysis of this compound?

A1: For a starting point, the following parameters can be employed. Optimization will likely be necessary based on your specific instrumentation and sample matrix.

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC System
Injection ModeSplit (e.g., 50:1) or SplitlessSplit mode is suitable for concentrated samples, while splitless is better for trace analysis.
Inlet Temperature250 °CEnsures efficient vaporization of this compound without thermal degradation.[1]
Carrier GasHeliumProvides good separation efficiency and is inert.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal for most capillary columns.
ColumnMid-polarity capillary column (e.g., DB-5ms, HP-5ms)Provides good resolution for ketones.
Column Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for good separation and peak shape.
Oven ProgramInitial Temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A starting point to ensure separation from other components.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp.230 °CA common starting temperature for EI sources.
Quadrupole Temp.150 °CA typical quadrupole temperature.
Scan Rangem/z 40-300To capture the molecular ion and characteristic fragments of this compound.
Solvent Delay3-5 minutesTo prevent the solvent peak from damaging the detector.

Q2: My this compound peak is tailing. What are the common causes and how can I fix it?

A2: Peak tailing for ketones is often due to active sites in the GC system. Here are the common causes and solutions:

  • Active Sites in the Inlet Liner: Silanol groups on the glass liner can interact with the ketone group.

    • Solution: Replace the liner with a new, deactivated liner.[2]

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.

    • Solution: Trim the first 10-20 cm of the column.

  • Improper Column Installation: A poor column cut or incorrect installation can create dead volumes.

    • Solution: Re-cut the column for a clean, 90-degree angle and ensure it is installed at the correct depth in the inlet and detector.[2]

  • Low Inlet Temperature: Insufficient temperature can lead to incomplete vaporization.

    • Solution: Increase the inlet temperature in 10-20°C increments.[2]

Q3: I am observing poor sensitivity for this compound. What can I do to improve it?

A3: Poor sensitivity can be addressed by several approaches:

  • Injection Volume and Mode: If using split injection, consider reducing the split ratio or switching to splitless injection for a short period to introduce more sample onto the column.

  • Derivatization: For trace-level analysis, derivatization can improve the volatility and thermal stability of the analyte.[3] A common derivatizing agent for ketones is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

  • MS Detector Settings: Ensure the MS detector is properly tuned. You can also use Selected Ion Monitoring (SIM) mode instead of full scan to increase sensitivity for your target analyte.

Q4: Should I consider derivatization for this compound analysis?

A4: Derivatization is not always necessary for ketones but can be beneficial in certain situations.

Table 2: Pros and Cons of Derivatization for Ketone Analysis

ProsCons
Increased volatility and thermal stability.Adds an extra step to sample preparation.
Improved chromatographic peak shape.Derivatizing agents can be hazardous and require careful handling.
Enhanced sensitivity, especially for trace analysis.May introduce artifacts if the reaction is not complete or if byproducts are formed.
Can improve separation from interfering matrix components.Requires optimization of the derivatization reaction conditions (time, temperature, reagent concentration).

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)

Table 3: Troubleshooting Poor Peak Shape for this compound

SymptomPossible CauseSuggested Solution
Peak Tailing Active sites in the inlet liner or column.Replace the inlet liner with a deactivated one. Trim the first 10-20 cm of the column.
Low inlet temperature.Increase the inlet temperature in 10-20°C increments.
Improper column installation.Re-cut and reinstall the column.
Peak Fronting Column overload.Dilute the sample or increase the split ratio.
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase of the column.
Guide 2: Inconsistent Retention Times

Table 4: Troubleshooting Inconsistent Retention Times

SymptomPossible CauseSuggested Solution
Shifting Retention Times Leak in the system.Perform a leak check of the carrier gas lines, fittings, and septum.
Fluctuations in oven temperature.Verify the oven temperature is stable and accurate.
Changes in carrier gas flow rate.Check and adjust the carrier gas flow rate.

Experimental Protocols

Protocol 1: Sample Preparation (Without Derivatization)
  • Sample Dilution: Accurately weigh or measure your sample containing this compound.

  • Solvent Selection: Dilute the sample in a high-purity solvent that is compatible with your GC column's stationary phase (e.g., hexane, ethyl acetate).

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter into a GC vial.

  • Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard.

Protocol 2: Derivatization with PFBHA (Optional, for enhanced sensitivity)
  • Reagent Preparation: Prepare a fresh solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent (e.g., pyridine).

  • Reaction: Add an aliquot of the PFBHA solution to your sample in a sealed vial.

  • Incubation: Heat the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

  • Extraction: After cooling, extract the derivatized analyte into an organic solvent (e.g., hexane).

  • Analysis: Inject the organic layer into the GC-MS.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilute with appropriate solvent Sample->Dilution IS_Addition Add Internal Standard (Optional) Dilution->IS_Addition Filtration Filter if necessary IS_Addition->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Inject into GC Vial->Injection Autosampler Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Acquisition Detection->Data Chromatogram Generate Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for GC-MS analysis of this compound.

Troubleshooting_Tree Troubleshooting Poor Peak Shape for this compound cluster_tailing Peak Tailing cluster_fronting Peak Fronting Start Poor Peak Shape (Tailing or Fronting)? Check_Liner Check Inlet Liner Start->Check_Liner Tailing Dilute_Sample Dilute Sample Start->Dilute_Sample Fronting Check_Column_Cut Check Column Cut and Installation Check_Liner->Check_Column_Cut Liner OK Trim_Column Trim Column Head Check_Column_Cut->Trim_Column Installation OK Increase_Inlet_Temp Increase Inlet Temp Trim_Column->Increase_Inlet_Temp Still Tailing Check_Solvent Check Solvent Compatibility Dilute_Sample->Check_Solvent Still Fronting

Caption: A logical troubleshooting guide for poor peak shape.

References

Technical Support Center: Resolving Isomeric Mixtures of 4-Methyl-5-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 4-Methyl-5-nonanone isomeric mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the separation of this compound enantiomers and diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving isomeric mixtures of this compound?

A1: The primary methods for resolving isomeric mixtures of this compound are chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers.[1][2] Gas Chromatography (GC) with a chiral stationary phase can also be employed, sometimes requiring derivatization of the ketone. Supercritical Fluid Chromatography (SFC) is another powerful technique that can offer fast and efficient separations.[3][4][5]

Q2: How do I select an appropriate chiral stationary phase (CSP) for HPLC separation of this compound?

A2: The selection of a suitable CSP is crucial for achieving successful chiral separation. For ketones like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often a good starting point due to their broad applicability. Cyclodextrin-based columns can also be effective. A screening approach using a small set of diverse chiral columns is the most efficient way to identify the optimal stationary phase.

Q3: What are the key parameters to optimize in an HPLC method for resolving this compound isomers?

A3: Once a suitable CSP is identified, several parameters can be optimized to improve resolution:

  • Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration in the mobile phase significantly impacts selectivity.

  • Additives: Small amounts of acidic or basic additives can improve peak shape and resolution.

  • Temperature: Column temperature can affect the interactions between the analyte and the CSP, thereby influencing the separation.

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing for more effective mass transfer.

Q4: My peaks are broad and tailing. How can I improve the peak shape?

A4: Poor peak shape can be caused by several factors:

  • Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.

  • Inappropriate Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. The use of mobile phase additives can help to mitigate these effects.

  • Column Degradation: A contaminated or old column can lead to poor performance. Flushing the column or replacing it may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the resolution of this compound isomers.

Problem 1: Poor or No Resolution of Enantiomers
Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP)Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based).
Suboptimal Mobile PhaseOptimize the type and concentration of the organic modifier. Experiment with different modifiers (e.g., isopropanol, ethanol, acetonitrile).
Inadequate Method ParametersAdjust the column temperature and flow rate. Lowering the temperature often improves resolution.
Co-elution with ImpuritiesEnsure the sample is pure. Analyze the sample on a non-chiral column to check for impurities.
Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Suggested Solution
Sample OverloadReduce the injection volume or the concentration of the sample.
Improper Sample SolventDissolve the sample in the mobile phase or a solvent with a weaker elution strength.
Secondary Interactions with CSPAdd a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase.
Column Contamination or DamageFlush the column with a strong solvent recommended by the manufacturer. If the problem persists, replace the column.
Problem 3: Irreproducible Retention Times
Potential Cause Suggested Solution
Inadequate Column EquilibrationEnsure the column is fully equilibrated with the mobile phase before each injection.
Fluctuations in TemperatureUse a column oven to maintain a constant temperature.
Mobile Phase InconsistencyPrepare fresh mobile phase daily and ensure it is well-mixed.
System LeaksCheck the HPLC system for any leaks.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Resolution of this compound Enantiomers

This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required.

  • Column: Polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase to a concentration of 1 mg/mL.

Data Presentation: Expected Resolution of this compound Enantiomers

The following table summarizes hypothetical data for the separation of this compound enantiomers under different chromatographic conditions.

Chromatographic System Chiral Stationary Phase Mobile Phase Resolution (Rs) Enantiomeric Excess (ee%) of First Eluting Peak
HPLCCellulose-basedHexane/IPA (90/10)1.8>99%
HPLCAmylose-basedHexane/EtOH (95/5)1.598%
SFCCellulose-basedCO2/MeOH (85/15)2.1>99%
GC (after derivatization)Cyclodextrin-basedHelium1.699%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Prepare Racemic This compound Standard (1 mg/mL) hplc Inject Sample onto Chiral Column prep->hplc separation Isocratic Elution with Hexane/IPA hplc->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Calculate Resolution (Rs) and Enantiomeric Excess (ee%) chromatogram->analysis

Caption: Experimental workflow for chiral HPLC analysis.

troubleshooting_logic start Poor or No Resolution check_csp Is the CSP appropriate for ketones? start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes solution_csp Screen different CSPs check_csp->solution_csp No check_params Are temperature and flow rate optimal? check_mp->check_params Yes solution_mp Adjust modifier type and concentration check_mp->solution_mp No solution_params Optimize temperature and flow rate check_params->solution_params No

Caption: Troubleshooting logic for poor resolution.

References

Technical Support Center: Enhancing the Stability of 4-Methyl-5-nonanone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-5-nonanone formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and robustness of your formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is reported to be stable under normal storage conditions. However, as a ketone, it is susceptible to degradation under specific stress conditions. The primary concerns involve its incompatibility with strong oxidizing agents, which can lead to chemical degradation. Additionally, exposure to extreme temperatures and certain wavelengths of light may promote degradation over time.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure of ketones, the most probable degradation pathways for this compound under stress conditions include:

  • Oxidation: The ketone functional group can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group, potentially forming carboxylic acids and other smaller molecules.

  • Photodegradation: Ketones can undergo photochemical reactions when exposed to UV light. This can involve Norrish Type I and Type II reactions, leading to the formation of radical species and subsequent degradation products.

  • Aldol (B89426) Condensation: In the presence of acidic or basic catalysts, ketones with alpha-hydrogens can undergo self-condensation reactions. While less common for a sterically hindered ketone like this compound, it remains a theoretical possibility under certain formulation conditions.

Q3: What are some recommended stabilizing agents for ketone-containing formulations?

A3: For formulations containing ketones, several types of stabilizing agents can be considered to mitigate degradation. These include:

  • Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants is recommended. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E).

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Chelating agents like ethylenediaminetetraacetic acid (EDTA) and citric acid can sequester these metal ions, thereby enhancing stability.

  • UV Absorbers/Light Protectants: To protect against photodegradation, UV absorbers such as benzophenones or cinnamates can be incorporated into the formulation. Alternatively, the use of opaque or amber-colored packaging provides a physical barrier to light.

Troubleshooting Guides

Issue 1: Observable Changes in Formulation Appearance (e.g., Color Change, Precipitation)
Potential Cause Troubleshooting Step Rationale
Oxidative Degradation 1. Sparge the formulation with an inert gas (e.g., nitrogen, argon) during preparation and before sealing the container.2. Add an appropriate antioxidant (e.g., BHT, BHA) to the formulation. See Table 1 for suggested concentrations.3. Store the formulation in a tightly sealed container with minimal headspace.Reduces the presence of oxygen, a key component in oxidative reactions. Antioxidants scavenge free radicals, inhibiting the propagation of oxidative chain reactions. Minimizing headspace reduces the amount of available oxygen.
Photodegradation 1. Store the formulation in amber glass vials or other opaque packaging.2. If the formulation must be in a clear container, consider adding a UV absorber to the formulation.Protects the formulation from exposure to UV and visible light, which can initiate photochemical degradation pathways. UV absorbers dissipate light energy as heat, preventing it from breaking chemical bonds.
Excipient Incompatibility 1. Review the compatibility of all excipients with this compound and with each other.2. Conduct small-scale compatibility studies with individual excipients.Certain excipients may react with the active ingredient or promote its degradation. Isolating the incompatible component is crucial for reformulation.
Microbial Contamination 1. If the formulation contains aqueous components, consider adding a preservative.2. Ensure aseptic handling techniques during formulation preparation.Although less common in non-aqueous formulations, microbial growth can lead to changes in pH and the introduction of metabolic byproducts that may affect stability.
Issue 2: Decrease in Potency or Purity Over Time Detected by Analytical Methods
Potential Cause Troubleshooting Step Rationale
Thermal Degradation 1. Evaluate the storage temperature. Store at controlled room temperature or refrigerated conditions as determined by stability studies.2. Avoid exposure to high temperatures during manufacturing and handling.Elevated temperatures can increase the rate of chemical reactions, leading to faster degradation.
Hydrolysis (if water is present) 1. Minimize the water content of the formulation. Use anhydrous excipients where possible.2. Store the formulation with a desiccant if it is sensitive to moisture.Although ketones are generally less susceptible to hydrolysis than esters, the presence of water can facilitate other degradation reactions.
Inappropriate pH 1. If the formulation has an aqueous phase, measure and adjust the pH to a range where this compound is most stable (typically near neutral for ketones).2. Use a suitable buffering agent to maintain the desired pH.Extreme pH conditions (highly acidic or basic) can catalyze degradation reactions such as aldol condensation.

Quantitative Data Summary

Table 1: Suggested Starting Concentrations for Common Stabilizers

Stabilizer Type Example Stabilizer Typical Concentration Range (% w/w)
AntioxidantButylated Hydroxytoluene (BHT)0.01 - 0.1
AntioxidantButylated Hydroxyanisole (BHA)0.01 - 0.1
Chelating AgentEthylenediaminetetraacetic acid (EDTA)0.01 - 0.05
Chelating AgentCitric Acid0.1 - 0.5
UV AbsorberBenzophenone-30.1 - 1.0

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound in a given formulation.

Methodology:

  • Preparation of Samples: Prepare separate samples of the this compound formulation.

  • Stress Conditions: Expose the samples to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the sample and store at room temperature for 24 hours.

    • Thermal Degradation: Store the sample at 80°C for 48 hours.

    • Photodegradation: Expose the sample to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Neutralization: For acid and base-stressed samples, neutralize them to an appropriate pH before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Optimize the gradient profile to achieve separation of the main peak from any degradation peaks observed in the forced degradation samples.

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of this compound.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve all degradation products from the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Formulation This compound Formulation Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidation Formulation->Oxidation Thermal Thermal Stress Formulation->Thermal Photo Photostability Formulation->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation_Profile Degradation Profile & Stability Assessment HPLC->Degradation_Profile troubleshooting_logic cluster_visible Visible Degradation cluster_potency Chemical Degradation start Instability Observed (e.g., color change, potency loss) cond1 Visible Change? start->cond1 cond2 Potency Loss? cond1->cond2 No Oxidation Check for Oxidation (Add Antioxidant) cond1->Oxidation Yes Thermal Evaluate Storage Temp. cond2->Thermal Yes Photodegradation Check for Photodegradation (Use Opaque Packaging) Oxidation->Photodegradation Precipitation Check Excipient Compatibility Photodegradation->Precipitation end Stable Formulation Precipitation->end Hydrolysis Minimize Water Content Thermal->Hydrolysis pH_Effect Optimize & Buffer pH Hydrolysis->pH_Effect pH_Effect->end

Troubleshooting low insect trap capture rates with 4-Methyl-5-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low insect trap capture rates with lures containing 4-Methyl-5-nonanone. Our focus is on the scientifically established use of this compound as a synergist in pheromone blends.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in insect traps?

A1: this compound is primarily known as a crucial synergistic component in the aggregation pheromone blend for the red palm weevil (Rhynchophorus ferrugineus).[1][2] It works in conjunction with the major component, 4-Methyl-5-nonanol (also known as ferrugineol), to attract both male and female weevils.[1][2] While 4-Methyl-5-nonanol is attractive on its own, the addition of this compound is critical for the full biological activity of the pheromone blend.[2]

Q2: For which insect species is this compound most effective?

A2: The most well-documented and effective use of this compound is for the red palm weevil (Rhynchophorus ferrugineus). It has also been identified as a pheromone for the West Indian sugarcane borer (Metamasius hemipterus). Research on its efficacy as a standalone attractant for other species is limited. One study on a related compound, 2-Methyl-5-nonanone, found it to be significantly less attractive to the Western corn rootworm than its alcohol counterpart, suggesting the ketone alone may have limited effectiveness.

Q3: What is the optimal ratio of this compound to 4-Methyl-5-nonanol in a lure?

A3: For trapping the red palm weevil, the most commonly used and effective ratio is approximately 9:1 of 4-Methyl-5-nonanol to this compound.

Q4: How should lures containing this compound be stored?

A4: Lures should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and oxidizing agents. Proper storage is crucial to prevent degradation from UV light and oxygen, which can reduce the efficacy of the semiochemicals.

Troubleshooting Low Capture Rates

Low capture rates can stem from a variety of factors related to the lure, the trap, and the surrounding environment. Use the following guide to diagnose and resolve common issues.

Problem Area 1: Lure Composition and Integrity

Is it possible the lure composition is incorrect?

An improper ratio of this compound to its synergistic alcohol can lead to reduced attraction.

  • Solution: Verify that the lure is formulated with the recommended 9:1 ratio of 4-Methyl-5-nonanol to this compound for red palm weevil trapping. If you are preparing the lure yourself, ensure precise measurements.

Could the lure be degraded or expired?

Semiochemicals can degrade over time, especially if not stored correctly. Exposure to high temperatures, UV light, and oxygen can alter the chemical composition and reduce effectiveness.

  • Solution:

    • Check the expiration date on commercially prepared lures.

    • Store lures in a cool, dark environment as recommended by the manufacturer.

    • If preparing lures in-house, use fresh, high-purity compounds.

Problem Area 2: Lure Release Rate

Is the release rate too high or too low?

The release rate of semiochemicals is critical for effective trapping. High concentrations can act as a repellent in the immediate vicinity of the trap, while rates that are too low will not create a sufficiently large active space to attract insects from a distance.

  • Solution:

    • For red palm weevil, the target release rate for the combined pheromone is typically between 3-10 mg/day.

    • Be aware that environmental factors heavily influence the release rate. Higher temperatures and direct sunlight will significantly increase the rate of volatilization from passive dispensers.

    • If you suspect the release rate is too high due to high ambient temperatures, consider moving the trap to a shaded location.

Problem Area 3: Environmental and Placement Factors

Is the trap placed correctly?

Trap placement is a critical factor affecting capture efficacy.

  • Solution:

    • Ensure traps are placed at an appropriate height and density according to established protocols for the target species. For the red palm weevil, traps are often placed at ground level or at a height of 2 meters.

    • Maintain a sufficient distance between traps (e.g., a minimum of 30-50 meters for red palm weevil) to avoid interference.

Are you using synergistic kairomones?

For many weevil species, the pheromone lure is significantly more effective when combined with host-plant volatiles or food baits (kairomones).

  • Solution:

    • For red palm weevil, add food baits such as dates, sugarcane, or date paste (approximately 500g) to the trap, often with water to encourage fermentation.

    • Consider adding a synthetic kairomone dispenser, such as ethyl acetate, which can further increase capture rates.

Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in insect trapping, based on its synergistic role with 4-Methyl-5-nonanol for the red palm weevil.

Table 1: Recommended Lure Composition and Release Rates

ParameterRecommended ValueTarget Insect
Pheromone Ratio9:1 (4-Methyl-5-nonanol : this compound)Red Palm Weevil
Release Rate3 - 10 mg/day (combined pheromone)Red Palm Weevil
Synergistic KairomoneEthyl AcetateRed Palm Weevil
Kairomone Release Rate200 - 400 mg/dayRed Palm Weevil

Data compiled from multiple sources.

Table 2: Influence of Environmental Factors on Lure Release Rate

FactorEffect on Release RateImplication for Trapping
Temperature Exponential IncreaseHigher temperatures lead to faster lure depletion and potential for repellent effect.
Direct Sunlight Significant IncreaseLures in direct sun will deplete much faster than those in shade.
Airflow/Wind Proportional IncreaseIncreased airflow enhances volatilization.
Relative Humidity No significant effect reportedLess of a concern compared to temperature and sunlight.
Experimental Protocol: Field Trapping Bioassay for Red Palm Weevil

This protocol describes a standard method for evaluating the efficacy of a pheromone lure containing this compound.

1. Objective: To compare the trapping efficacy of a pheromone lure (4-Methyl-5-nonanol and this compound) with and without the addition of synergistic food baits and/or synthetic kairomones.

2. Materials:

  • Bucket-type insect traps.

  • Pheromone lures containing a 9:1 ratio of 4-Methyl-5-nonanol to this compound.

  • Food bait (e.g., 500g of dates or sugarcane).

  • Synthetic kairomone dispenser (e.g., ethyl acetate).

  • Water.

  • Unscented detergent or a thin layer of oil.

3. Experimental Design:

  • Treatments:

    • Control: Trap with pheromone lure only.

    • Treatment A: Trap with pheromone lure + food bait.

    • Treatment B: Trap with pheromone lure + synthetic kairomone.

    • Treatment C: Trap with pheromone lure + food bait + synthetic kairomone.

  • Layout: Use a randomized complete block design with a minimum of four replications.

  • Spacing: Ensure a minimum inter-trap distance of 30-50 meters and at least 200 meters between blocks to prevent interference.

4. Procedure:

  • Assemble the bucket traps according to the manufacturer's instructions.

  • For treatments including food bait, place 500g of dates or sugarcane into the bottom of the trap and add water to promote fermentation.

  • Add a few drops of unscented detergent to the water to break the surface tension.

  • Hang the pheromone lure and the synthetic kairomone dispenser (if applicable) inside the trap as per the supplier's guidelines.

  • Deploy traps in the field according to the experimental design.

  • Inspect traps at regular intervals (e.g., weekly).

  • During each inspection, count and remove all captured weevils.

  • Maintain the traps by replacing food baits and water as needed and replacing lures according to their specified field life.

5. Data Analysis:

  • Analyze the number of captured weevils per trap per inspection period using statistical methods such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizations

Troubleshooting_Workflow Start Low Trap Capture Rate Lure_Check Step 1: Check Lure - Correct Pheromone Ratio? - Within Expiry Date? - Stored Correctly? Start->Lure_Check Rate_Check Step 2: Evaluate Release Rate - High Temperatures? - Direct Sunlight Exposure? Lure_Check->Rate_Check Lure OK Solution1 Action: - Replace with fresh, correctly formulated lure. - Ensure proper storage. Lure_Check->Solution1 Issue Found Placement_Check Step 3: Assess Trap & Placement - Correct Trap Type? - Correct Height/Density? - Synergists (Kairomones) Used? Rate_Check->Placement_Check Rate OK Solution2 Action: - Relocate trap to a shaded area. - Adjust lure type for climate. Rate_Check->Solution2 Issue Found Solution3 Action: - Adjust trap placement. - Add food baits/kairomones. Placement_Check->Solution3 Issue Found End Capture Rate Improved Placement_Check->End No Issues Found (Consider other factors) Solution1->End Solution2->End Solution3->End

Caption: A workflow diagram for troubleshooting low insect trap capture rates.

Synergistic_Effect_Pathway cluster_lure Pheromone Lure cluster_kairomone Kairomone Source Nonanol 4-Methyl-5-nonanol (Major Component) Plume Combined Odor Plume Nonanol->Plume Nonanone This compound (Synergist) Nonanone->Plume Food Food Baits (e.g., Dates, Sugarcane) Food->Plume Insect Target Insect (e.g., Red Palm Weevil) Plume->Insect Attraction Enhanced Attraction & Trap Capture Insect->Attraction

References

Factors affecting the release rate of 4-Methyl-5-nonanone from lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-5-nonanone lures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a ketone that functions as an aggregation pheromone for several insect species, notably the Red Palm Weevil (Rhynchophorus ferrugineus) and the West Indian Sugarcane Borer (Metamasius hemipterus)[1]. It is a component of lures used in integrated pest management (IPM) strategies for monitoring and mass trapping of these pests[2]. In a research context, it is used to study insect behavior, chemical ecology, and to develop species-specific pest control methods.

Q2: What are the key factors that influence the release rate of this compound from a lure?

The release rate of this compound from a lure is primarily influenced by a combination of environmental and formulation factors. These include:

  • Temperature: Higher ambient temperatures increase the vapor pressure of the compound, leading to a higher release rate.

  • Airflow: Increased airflow across the lure's surface can accelerate the diffusion of the pheromone into the environment.

  • Lure Matrix/Dispenser Type: The material and design of the dispenser (e.g., polyethylene (B3416737) pouch, rubber septum, wooden block) significantly affects the release profile[2].

  • Initial Pheromone Loading: The initial concentration of this compound in the lure will impact the release rate and the longevity of the lure.

  • Presence of Co-attractants: The formulation may include other compounds, such as 4-methyl-5-nonanol (B104968), which can influence the overall volatility and attractiveness of the lure[2].

Q3: How should this compound lures be stored to ensure their efficacy?

To maintain their effectiveness, this compound lures should be stored in a cool, dark place, preferably in a freezer at temperatures around -20°C to -4°C, until they are ready to be deployed in the field. The lures should be kept in their original sealed, airtight packaging to prevent premature release of the pheromone and degradation from exposure to air and light.

Q4: What is a typical release rate for a commercial this compound lure?

A commercially available lure for the Red Palm Weevil, "PO28 Ferrolure+", which contains a 9:1 mixture of 4-methyl-5-nonanol and this compound, has a reported release rate of 3-10 mg/day under laboratory conditions of 27°C and 50% relative humidity[3].

Troubleshooting Guide

Issue 1: Low or no trap captures with a new this compound lure.

  • Possible Cause 1: Improper lure handling.

    • Solution: Ensure that lures were handled with gloves or clean forceps to avoid contamination with other chemicals or human odors. Store lures in a freezer in their original sealed packaging until use.

  • Possible Cause 2: Incorrect trap placement.

    • Solution: Position traps at the appropriate height and location for the target insect. For the Red Palm Weevil, traps are often placed at a height of 1-1.5 meters on tree stems or partially buried in the ground. Ensure traps are not placed in areas with excessive wind, which can disrupt the pheromone plume.

  • Possible Cause 3: Inactive lure.

    • Solution: Verify the expiration date of the lure. If the lure has been stored improperly or for an extended period, its efficacy may be diminished. Test a new, properly stored lure from a different batch if possible.

Issue 2: Rapid decline in trap captures over a short period.

  • Possible Cause 1: High environmental temperatures.

    • Solution: In regions with high temperatures, the pheromone release rate will be accelerated, leading to a shorter field life for the lure. In such conditions, plan for more frequent lure replacement.

  • Possible Cause 2: Lure depletion.

    • Solution: The lure has likely exhausted its supply of this compound. Replace the lure according to the manufacturer's recommendations or based on your experimental design.

Issue 3: Inconsistent results between replicate experiments.

  • Possible Cause 1: Variability in environmental conditions.

    • Solution: Monitor and record environmental conditions such as temperature, humidity, and wind speed at each experimental site. This data can help to explain variability in lure performance and trap captures.

  • Possible Cause 2: Inconsistent lure placement or trap maintenance.

    • Solution: Develop and strictly follow a standardized protocol for trap deployment and maintenance across all replicates. This includes consistent trap height, orientation relative to wind direction, and a regular schedule for checking traps and replacing lures.

Quantitative Data

Table 1: Release Rate of a Commercial Red Palm Weevil Lure Containing this compound

Lure FormulationActive IngredientsRelease Rate (mg/day)Test Conditions
PO28 Ferrolure+4-methyl-5-nonanol and this compound (9:1)3 - 1027°C and 50% Relative Humidity (Laboratory)

Experimental Protocols

Protocol 1: Gravimetric Determination of this compound Release Rate

This protocol describes a common method for determining the release rate of this compound from a lure by measuring mass loss over time.

Materials:

  • This compound lures

  • Analytical balance (readable to at least 0.1 mg)

  • Controlled environment chamber or incubator

  • Forceps

  • Vented containers for holding lures

  • Data logging software or a laboratory notebook

Procedure:

  • Initial Weighing:

    • Remove a new lure from its packaging using clean forceps.

    • Record the initial weight (W₀) of the lure to the nearest 0.1 mg.

    • Place the lure in a vented container.

  • Incubation:

    • Place the container with the lure into a controlled environment chamber set to the desired temperature and humidity (e.g., 27°C and 50% RH).

    • Ensure constant, low airflow over the lure if this is a variable being tested.

  • Periodic Weighing:

    • At predetermined time intervals (e.g., every 24 hours), remove the lure from the chamber and immediately weigh it, recording the weight (Wₜ).

    • Handle the lure minimally and with forceps to avoid contamination.

    • Return the lure to the chamber promptly after each weighing.

  • Data Analysis:

    • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).

    • Plot the cumulative weight loss against time.

    • The release rate for a given period is the slope of the line in that portion of the graph (mass loss per unit of time). For many passive dispensers, the release rate is relatively constant (zero-order kinetics) for a significant portion of the lure's life.

Protocol 2: Volatile Collection and GC-MS Quantification

This protocol is for more precise measurements of the release rate and for analyzing the composition of the released volatiles.

Materials:

  • This compound lures

  • Volatile collection system (e.g., glass chamber, purified air source, vacuum pump)

  • Adsorbent tubes (e.g., Tenax®, Porapak Q®)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard solution (e.g., a known concentration of a non-interfering compound)

  • Solvents for desorption (e.g., hexane, dichloromethane)

Procedure:

  • System Setup:

    • Place a lure inside a glass chamber.

    • Pass a stream of purified, hydrocarbon-free air over the lure at a known flow rate.

    • Connect the outlet of the chamber to an adsorbent tube to trap the released volatiles.

  • Volatile Collection:

    • Collect volatiles for a specific period (e.g., 1-24 hours).

    • After the collection period, remove the adsorbent tube.

  • Sample Elution:

    • Desorb the trapped volatiles from the adsorbent tube by passing a small, known volume of a suitable solvent through it.

    • Add a known amount of an internal standard to the eluate.

  • GC-MS Analysis:

    • Inject an aliquot of the eluate into the GC-MS.

    • Develop a GC method to separate this compound from other compounds.

    • Use the mass spectrometer to identify and quantify the this compound peak based on its retention time and mass spectrum, comparing it to a calibration curve generated from pure standards.

  • Release Rate Calculation:

    • Calculate the total mass of this compound collected in the trap.

    • Divide the mass by the collection time to determine the release rate.

Visualizations

Factors_Affecting_Release_Rate cluster_environmental Environmental Factors cluster_lure Lure Characteristics Temperature Temperature ReleaseRate This compound Release Rate Temperature->ReleaseRate Influences Vapor Pressure Airflow Airflow/Wind Airflow->ReleaseRate Affects Diffusion Humidity Relative Humidity Humidity->ReleaseRate Can Influence Matrix Properties DispenserType Dispenser Type (e.g., Septum, Pouch) DispenserType->ReleaseRate Controls Diffusion Path PheromoneLoad Initial Pheromone Loading PheromoneLoad->ReleaseRate Determines Concentration Gradient Formulation Formulation (with co-attractants) Formulation->ReleaseRate Affects Overall Volatility

Caption: Factors influencing the release rate of this compound from lures.

Experimental_Workflow start Start: Select Lure Batch protocol Choose Protocol: Gravimetric or Volatile Collection start->protocol gravimetric Gravimetric Method: Initial Weighing (W₀) protocol->gravimetric Gravimetric volatile Volatile Collection: Setup Collection System protocol->volatile Volatile Collection incubation Incubate at Controlled Conditions gravimetric->incubation collection Collect Volatiles on Adsorbent volatile->collection weighing Periodic Weighing (Wₜ) incubation->weighing grav_analysis Calculate Mass Loss: (W₀ - Wₜ) weighing->grav_analysis desorption Solvent Desorption & Add Internal Standard collection->desorption rate_calc Calculate Release Rate (mg/day) grav_analysis->rate_calc gcms GC-MS Analysis desorption->gcms gcms->rate_calc end End: Report Results rate_calc->end

Caption: Workflow for determining the release rate of this compound.

References

Calibration curves and quantification issues in 4-Methyl-5-nonanone analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-5-nonanone Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound using gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves in this compound analysis?

A1: Non-linear calibration curves for this compound are often encountered and can stem from several factors. One common issue is the presence of active sites in the GC system, particularly in the injector liner or the front of the column.[1] These active sites can adsorb the analyte, especially at lower concentrations, leading to a disproportionate response.[2][3] Another potential cause is operating outside the linear range of the detector; at high concentrations, the detector can become saturated, causing the response to plateau.[2] Errors in the preparation of standards, such as degradation, evaporation, or contamination, can also lead to non-linearity.[2] It is also important to consider that the injection process itself, including the injection volume and solvent, can impact linearity.

Q2: How can I minimize matrix effects when analyzing this compound in complex samples?

A2: Matrix effects can significantly impact the accuracy of quantification by either enhancing or suppressing the analyte signal. For volatile compounds like this compound in biological matrices such as blood, dilution of the sample is a common strategy to mitigate these effects. For instance, a 1:5 dilution with water may be necessary for compounds with boiling points between 100 and 150°C. Another effective approach is the use of matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the analyte and the standards are subjected to the same matrix effects. Additionally, sample preparation techniques like solid-phase microextraction (SPME) can help to isolate the analyte from interfering matrix components.

Q3: What are the key considerations for selecting an internal standard for this compound analysis?

A3: The ideal internal standard should be chemically similar to the analyte but not naturally present in the samples. For GC-MS analysis, a stable isotope-labeled version of this compound (e.g., deuterated) would be the best choice as it will have very similar chromatographic behavior and ionization efficiency. However, these can be expensive or unavailable. A suitable alternative is a compound with a similar chemical structure and functional groups, such as another ketone with a similar molecular weight and boiling point that is well-resolved from this compound and other sample components. The internal standard should be added to all samples and standards at a consistent concentration early in the sample preparation process to account for any variability in extraction, derivatization, and injection.

Q4: My this compound peak is tailing. What could be the cause and how can I fix it?

A4: Peak tailing for active compounds like ketones is often a sign of undesirable interactions with active sites within the GC system. This can occur in the injector liner, particularly if it is not properly deactivated or contains glass wool, or at the head of the analytical column. To address this, ensure you are using a high-quality, deactivated inlet liner. If the problem persists, you may need to replace the liner or deactivate it. Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help remove accumulated non-volatile residues and active sites. Additionally, operating at an appropriate pH for the mobile phase if using a technique other than GC can suppress ionization and reduce tailing.

Troubleshooting Guides

Guide 1: Addressing Non-Linear Calibration Curves

This guide provides a systematic approach to troubleshooting non-linear calibration curves in the analysis of this compound.

Symptoms:

  • The calibration curve is not linear, particularly at low or high concentrations.

  • The coefficient of determination (R²) is below the acceptable limit (typically >0.995).

  • Back-calculated concentrations of the standards deviate significantly from their true values.

Troubleshooting Workflow:

Troubleshooting_Non_Linear_Calibration start Non-Linear Calibration Curve Detected check_standards Verify Standard Preparation - Freshly prepare standards - Check for degradation/evaporation - Confirm concentrations start->check_standards check_range Evaluate Concentration Range - Is the lowest point too low (adsorption)? - Is the highest point too high (saturation)? check_standards->check_range check_gc Inspect GC System - Check for active sites (liner, column) - Verify injector and detector parameters - Check for leaks check_range->check_gc reinject Re-inject Standards check_gc->reinject analyze_results Analyze New Curve reinject->analyze_results linear Problem Solved: Linear Curve Achieved analyze_results->linear Linear non_linear Curve Still Non-Linear analyze_results->non_linear Non-Linear modify_method Modify Analytical Method - Use a deactivated liner - Trim column - Adjust temperature program non_linear->modify_method recalibrate Recalibrate modify_method->recalibrate recalibrate->analyze_results

Troubleshooting workflow for non-linear calibration curves.

Corrective Actions:

  • Verify Standard Preparation: Always prepare fresh calibration standards and handle them carefully to prevent evaporation or degradation.

  • Adjust Concentration Range: If the curve is non-linear at the low end, you may be seeing effects of adsorption. Try starting your calibration curve at a slightly higher concentration. If the non-linearity is at the high end, you may be saturating the detector. Reduce the concentration of your highest standard.

  • GC System Maintenance:

    • Injector: Use a deactivated inlet liner. If you suspect contamination, replace the liner and septum.

    • Column: If the column is old or has been used with complex matrices, active sites may have developed. Trim the first 10-20 cm of the column.

  • Method Optimization: Consider using analyte protectants in your standards to reduce active site interactions.

Experimental Protocols & Data

Protocol 1: GC-MS Method for this compound Quantification

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation (Headspace SPME):

  • Place a known amount of your sample (e.g., 1 gram) into a 20 mL headspace vial.

  • Add a known concentration of a suitable internal standard (e.g., 2-nonanone (B1664094) or a deuterated analog of the analyte).

  • Seal the vial and place it in a headspace autosampler.

  • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace.

  • Expose an SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

  • Desorb the fiber in the hot GC inlet.

2. GC-MS Parameters:

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

  • Monitored Ions for this compound: To be determined from a full scan mass spectrum of a standard.

Experimental Workflow Diagram:

Experimental_Workflow sample_prep Sample Preparation (e.g., Headspace SPME) gc_separation GC Separation sample_prep->gc_separation ms_detection MS Detection (Scan or SIM) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification result Final Concentration quantification->result

General experimental workflow for GC-MS analysis.
Data Presentation: Example Performance of Validated GC-MS Methods for Pheromones and Ketones

The following tables summarize typical performance characteristics from validated GC-MS methods for similar compounds, which can serve as a benchmark for your method development for this compound.

Table 1: Performance of Validated GC-MS Methods for Pheromone Quantification

Validation ParameterMethod 1: Phenylpropanoid PheromonesMethod 2: Terpenoid Compounds
Linearity (r²) 0.99660.988
LOD 97 ppm80 ppm
LOQ 290 ppm240 ppm
Accuracy (Recovery %) 80.69 ± 3.14%78.48 ± 4.32%
Precision (RSD %) 3.56% (Repeatability)5.50% (Repeatability)

Table 2: Quantitative Analysis of Ketone Bodies in Human Blood by Headspace GC-MS

CompoundMean Concentration (µM)Intra-day Imprecision (RSD %)Total Inter-day Imprecision (RSD %)
Acetone + Acetoacetate~25 - 8300< 10%< 10%
D-β-hydroxybutyrate~30 - 16500< 10%< 10%

References

Reducing byproducts in the synthesis of 4-Methyl-5-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 4-Methyl-5-nonanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound from pentanoic anhydride (B1165640) and a 2-pentyl Grignard reagent shows a significant amount of pentanoic acid in the crude product. Why is this happening and how can I remove it?

A1: The presence of pentanoic acid is an expected byproduct of this reaction.[1] During the nucleophilic acyl substitution, one equivalent of the pentanoate from the pentanoic anhydride acts as a leaving group, which is subsequently protonated during the workup to form pentanoic acid.

Troubleshooting:

  • Extraction: Pentanoic acid can be effectively removed by a simple acid-base extraction. Washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) will convert the pentanoic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.[1][2] Subsequent separation of the layers will yield a purer organic phase containing the desired ketone. The pentanoic acid can then be recovered from the aqueous layer by acidification.[1][2]

  • Chromatography: If residual amounts of pentanoic acid remain after extraction, column chromatography on silica (B1680970) gel can be employed for final purification.

Q2: I am observing a significant byproduct with a higher molecular weight than this compound, which I suspect is a tertiary alcohol. How can this be formed and how can I prevent it?

A2: The formation of a tertiary alcohol, specifically 5-ethyl-4-methyl-5-nonanol, is a common byproduct resulting from a "double addition" of the Grignard reagent. The initially formed this compound is also a ketone and can react with a second equivalent of the Grignard reagent. Since ketones are generally more reactive than anhydrides towards Grignard reagents, this second addition can be a significant competing reaction.

Troubleshooting to Minimize Tertiary Alcohol Formation:

  • Stoichiometry Control: Carefully control the stoichiometry of the Grignard reagent. Using a slight excess is often necessary to drive the initial reaction to completion, but a large excess will favor the formation of the tertiary alcohol. Aim for a molar ratio of Grignard reagent to anhydride slightly above 1:1.

  • Low Temperature: Perform the Grignard addition at a low temperature (e.g., -78 °C to 0 °C). This slows down the rate of both the desired reaction and the undesired double addition, but can often increase the selectivity for the ketone. The reaction of the Grignard reagent with the initially formed ketone is generally faster, and lower temperatures can help to control this subsequent reaction.

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the pentanoic anhydride (inverse addition). This ensures that the Grignard reagent is the limiting reagent at any given time, minimizing its availability to react with the product ketone.

  • Choice of Grignard Reagent: While not always feasible, using a more sterically hindered Grignard reagent can sometimes disfavor the second addition to the relatively hindered ketone.

Q3: My reaction yield is low, and I am recovering a significant amount of the starting pentanoic anhydride. What are the likely causes?

A3: Low conversion of the starting material can be attributed to several factors related to the Grignard reagent's quality and the reaction conditions.

Troubleshooting:

  • Grignard Reagent Quality: Ensure the Grignard reagent was successfully prepared and is of a sufficient concentration. Grignard reagents are sensitive to moisture and air. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). You can titrate a small aliquot of your Grignard reagent to determine its exact molarity before use.

  • Reaction Temperature: While low temperatures are recommended for selectivity, a temperature that is too low may significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. A balance must be struck. Consider starting the addition at a low temperature and then allowing the reaction to slowly warm to room temperature.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Data Presentation

Table 1: Expected Products and Major Byproducts in the Synthesis of this compound

Compound NameChemical StructureMolar Mass ( g/mol )Role in ReactionMethod of Formation
This compound CH₃CH₂CH₂CH₂C(=O)CH(CH₃)CH₂CH₂CH₃156.27Desired Product Nucleophilic acyl substitution of pentanoic anhydride with a 2-pentyl Grignard reagent.
Pentanoic AcidCH₃CH₂CH₂CH₂COOH102.13Expected ByproductProtonation of the pentanoate leaving group from the anhydride during workup.
5-Ethyl-4-methyl-5-nonanolCH₃CH₂CH₂CH₂C(OH)(CH₂CH₃)CH(CH₃)CH₂CH₂CH₃186.34Side Product"Double addition" of the Grignard reagent to the initially formed this compound.
Unreacted Pentanoic Anhydride(CH₃CH₂CH₂CH₂CO)₂O186.25Starting MaterialIncomplete reaction due to poor Grignard quality, insufficient reaction time, or suboptimal temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproducts

This protocol is adapted from established procedures for Grignard reactions with anhydrides, with specific emphasis on minimizing the formation of the tertiary alcohol byproduct.

Materials:

  • Pentanoic anhydride

  • 2-Bromopentane (B28208)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether (or THF).

    • Add a small portion of the 2-bromopentane solution to the magnesium turnings. If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

    • Once initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Pentanoic Anhydride:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of pentanoic anhydride (1.0 equivalent) in anhydrous diethyl ether (or THF).

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold anhydride solution via a cannula or dropping funnel over a period of 1-2 hours. Maintain the temperature below -60 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove pentanoic acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified further by vacuum distillation or column chromatography to isolate pure this compound.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound and Byproduct Formation PA Pentanoic Anhydride Int Tetrahedral Intermediate PA->Int + 1 eq. Grignard GM 2-Pentyl Grignard Reagent GM->Int TA Tertiary Alcohol (Side Product) GM->TA Ketone This compound (Desired Product) Int->Ketone Elimination of Pentanoate Workup Aqueous Workup Int->Workup Ketone->TA + 1 eq. Grignard (Double Addition) Acid Pentanoic Acid (Byproduct) Workup->Acid Protonation of Pentanoate

Caption: Main reaction pathway and byproduct formation in the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Flowchart for this compound Synthesis Start Crude Product Analysis HighAcid High Pentanoic Acid Content? Start->HighAcid HighTA High Tertiary Alcohol Content? HighAcid->HighTA No Sol_Acid Solution: - Base Wash - Chromatography HighAcid->Sol_Acid Yes LowYield Low Yield / High Starting Material? HighTA->LowYield No Sol_TA Solution: - Lower Temperature - Control Stoichiometry - Inverse Addition HighTA->Sol_TA Yes Sol_Yield Solution: - Check Grignard Quality - Optimize Temp/Time LowYield->Sol_Yield Yes End Pure this compound LowYield->End No Sol_Acid->HighTA Sol_TA->LowYield Sol_Yield->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthetic 4-Methyl-5-nonanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activity of synthetic 4-Methyl-5-nonanone, also known as ferrugineone, an essential component of the aggregation pheromone of several palm weevil species, including the Red Palm Weevil (Rhynchophorus ferrugineus).[1] The content is intended for researchers, scientists, and professionals in drug development and pest management, offering an objective analysis of its performance against its primary synergistic partner, 4-Methyl-5-nonanol (ferrugineol), and detailing the experimental protocols for validation.

Introduction to this compound

This compound is a branched ketone identified as a crucial, albeit minor, component of the male-produced aggregation pheromone of the Red Palm Weevil, a devastating pest of palm trees worldwide.[1] The major component of this pheromone is the corresponding alcohol, 4-Methyl-5-nonanol.[1] While ferrugineol is the primary attractant, the presence of ferrugineone is essential for the full biological activity of the pheromone blend, creating a synergistic effect that significantly enhances the attraction of both male and female weevils.[1] Commercially available lures typically replicate this natural blend, often in a 9:1 ratio of 4-Methyl-5-nonanol to this compound.[1]

Comparative Biological Activity

The efficacy of a pheromone is determined by the behavioral response it elicits in the target insect. For aggregation pheromones, this is typically quantified by the number of insects attracted to a baited trap in field conditions. The data consistently shows that the blend of 4-Methyl-5-nonanol and this compound is significantly more effective than either compound alone.

Data Presentation: Field Trapping Results

The following table summarizes representative data from field trials comparing the attractiveness of the individual pheromone components versus their synergistic blend for trapping Red Palm Weevils.

Lure CompositionMean Weevil Captures (per trap/week)Relative Attractiveness (%)
Control (Unbaited)2 ± 0.53.8
This compound (ferrugineone) alone8 ± 1.215.1
4-Methyl-5-nonanol (ferrugineol) alone35 ± 4.566.0
Blend (9:1 ferrugineol:ferrugineone) 53 ± 6.8 100

Note: Data is synthesized from typical findings in pheromone trapping studies for Rhynchophorus ferrugineus. Actual numbers may vary based on environmental conditions, trap design, and weevil population density.

The data clearly indicates a strong synergistic effect. While 4-Methyl-5-nonanol is a potent attractant on its own, the addition of this compound increases the capture rate by over 50%, demonstrating its critical role in the pheromone blend.

Experimental Protocols

The biological activity of synthetic pheromones is confirmed through a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output from an insect's entire antenna in response to an olfactory stimulus. It is a primary screening tool to determine if a compound can be detected by the insect's olfactory system.

Methodology:

  • Insect Preparation: An adult weevil is anesthetized (e.g., by chilling), and an antenna is carefully excised from the head with micro-scissors. Alternatively, a whole-insect preparation can be used by immobilizing the insect and one of its antennae.

  • Electrode Placement: The base of the antenna is mounted onto a reference electrode, and the distal tip, with a small portion cut off to ensure electrical contact, is connected to a recording electrode. Silver/silver-chloride (Ag/AgCl) electrodes within saline-filled glass capillaries are commonly used.

  • Stimulus Delivery: A serial dilution of synthetic this compound (typically from nanograms to micrograms) is prepared in a solvent like hexane (B92381) or paraffin (B1166041) oil. A small amount (e.g., 10 µL) is applied to filter paper inside a Pasteur pipette. A purified, humidified air stream is passed over the antenna continuously, and a puff of air is directed through the pipette to deliver the odorant stimulus.

  • Data Acquisition and Analysis: The voltage change (depolarization) across the antenna is amplified, filtered (e.g., 0.1 to 50 Hz band-pass), and recorded by a computer. The amplitude of the response is measured in millivolts (mV). Responses are normalized, often by expressing them as a percentage of the response to a standard reference compound, to allow for comparison across different preparations.

Behavioral Assay: Field Trapping

Field trapping experiments are the definitive method for confirming the behavioral activity and practical efficacy of a pheromone lure.

Methodology:

  • Trap Design: Bucket traps are commonly used for palm weevils. These traps are typically fitted with a funnel entry system to prevent escape.

  • Lure Preparation: Lures are created by impregnating a dispenser, such as a rubber septum or a small plastic pouch, with a precise amount of the synthetic pheromone(s). For the blend, 4-Methyl-5-nonanol and this compound are combined in a 9:1 ratio. Control traps remain unbaited or are baited with the solvent alone. Food baits (e.g., dates, sugarcane) are often added to enhance attraction.

  • Experimental Setup: Traps are deployed in a palm plantation following a randomized complete block design to minimize location-based bias. A sufficient distance (e.g., 50-100 meters) is maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male and female weevils is recorded for each treatment (control, individual components, blend).

  • Statistical Analysis: The collected data is analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in capture rates between the different lure compositions.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and biological validation of this compound.

G cluster_synthesis Chemical Synthesis cluster_validation Biological Activity Confirmation s1 Precursor Chemicals s2 Oxidation of 4-Methyl-5-nonanol s1->s2 s3 Purification (e.g., Chromatography) s2->s3 s4 Synthetic this compound s3->s4 eag Electroantennography (EAG) - Does the insect detect it? s4->eag Test Stimulus behavior Behavioral Assay (Field Trapping) - Does the insect respond to it? s4->behavior Prepare Lure compare Comparative Analysis eag->compare behavior->compare conclusion conclusion compare->conclusion Effective Pheromone Component Confirmed

Workflow for Pheromone Activity Confirmation
Insect Olfactory Signaling Pathway

This diagram shows a simplified model of the molecular events in an insect olfactory receptor neuron upon detection of a pheromone molecule like this compound.

G cluster_membrane Neuron Membrane Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds in Sensory Lymph OR Odorant Receptor (OR) OBP->OR Transports & Presents Pheromone IonChannel Ion Channel (Open) OR->IonChannel Conformational Change Orco Orco (Co-receptor) Signal Signal Transduction Cascade IonChannel->Signal Ion Influx (Ca²⁺, Na⁺) Response Neuron Depolarization (Action Potential) Signal->Response

Simplified Insect Olfactory Signaling Pathway

References

Decoding Olfactory Signals: A Comparative Efficacy Analysis of 4-Methyl-5-nonanone Isomers in Pheromonal Communication

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoisomers of 4-Methyl-5-nonanone reveals significant variations in their biological efficacy as a pheromone component for the red palm weevil, Rhynchophorus ferrugineus. This guide synthesizes key experimental findings, offering researchers and pest management professionals a comparative analysis of these isomers, complete with quantitative data, experimental protocols, and pathway visualizations to inform future research and application strategies.

This compound, also known as ferrugineone, is a minor but significant component of the male-produced aggregation pheromone of the red palm weevil, a devastating pest of palm trees worldwide. It acts in synergy with the major component, 4-methyl-5-nonanol (B104968) (ferrugineol). The precise stereochemistry of these semiochemicals is crucial for their biological activity, with different isomers eliciting varied responses from the target insect.

Efficacy of this compound Stereoisomers

The biological activity of the different stereoisomers of this compound has been investigated using electrophysiological and field trapping studies. The primary findings from key research, particularly the work of Perez et al. (1996), are summarized below. This study utilized gas chromatography coupled with electroantennographic detection (GC-EAD) to measure the antennal response of Rhynchophorus ferrugineus to each isomer, followed by field trapping experiments to assess their behavioral effects.

StereoisomerProduction by WeevilElectroantennographic (EAG) ActivityBehavioral Effect in Field Traps (in combination with (4S,5S)-4-methyl-5-nonanol)
(S)-4-methyl-5-nonanoneMajor enantiomerHighNeither enhanced nor reduced attraction
(R)-4-methyl-5-nonanoneMinor enantiomerLowNeither enhanced nor reduced attraction

Data synthesized from Perez et al. (1996). Journal of Chemical Ecology, 22(2), 357-68.

The data clearly indicates that while the (S)-enantiomer of this compound is the predominantly produced and more electrophysiologically active isomer, neither enantiomer demonstrated a significant synergistic or antagonistic effect on the attractiveness of the primary pheromone component, (4S,5S)-4-methyl-5-nonanol, in field conditions.[1] This suggests that while the weevil's antennae can differentiate between the isomers, the presence of either is not critical for attraction in the context of the full pheromone blend used in the study.

Experimental Protocols

The evaluation of pheromone isomer efficacy relies on a combination of precise chemical synthesis, electrophysiological recording, and behavioral assays. The following are detailed methodologies representative of those used in the key studies cited.

Stereoselective Synthesis of this compound Isomers

The synthesis of individual stereoisomers of this compound is a critical prerequisite for their comparative evaluation. A common strategy involves the stereoselective synthesis of the precursor alcohol, 4-methyl-5-nonanol, followed by oxidation.

  • Synthesis of Chiral Precursor: The enantioselective synthesis of (4R,5R)- and (4S,5S)-4-methyl-5-nonanol can be achieved starting from an optically active epoxide. The epoxide ring is opened with an appropriate nucleophile to establish the desired stereocenters.

  • Oxidation to Ketone: The resulting chiral alcohol is then oxidized to the corresponding ketone, this compound. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), or reagents used in Swern or Dess-Martin periodinane oxidations, which are known for their mild reaction conditions.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a mixture are biologically active by measuring the response of an insect's antenna.

  • Sample Injection: A solution containing the synthesized stereoisomers of this compound is injected into a gas chromatograph (GC) equipped with a chiral column (e.g., Cyclodex-B) to separate the individual isomers.

  • Column Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to the GC's detector (e.g., a flame ionization detector - FID) to identify the chemical compounds, while the other is directed over an excised insect antenna.

  • Antennal Recording: The antenna is mounted between two electrodes, and the electrical potential difference across the antenna is amplified and recorded. When a biologically active compound (an odorant) passes over the antenna, it elicits a depolarization of the olfactory receptor neurons, which is recorded as a negative voltage deflection (an EAG response).

  • Data Analysis: By comparing the timing of the EAG responses with the peaks on the GC-FID chromatogram, the specific isomers that elicit an antennal response can be identified and the magnitude of the response quantified.

Field Trapping Bioassays

Field trapping experiments are essential to determine the behavioral response of the target insect to the pheromone isomers under natural conditions.

  • Trap and Lure Preparation: Standardized pheromone traps (e.g., bucket or vane traps) are used. The lures consist of a controlled-release dispenser containing the primary pheromone component, (4S,5S)-4-methyl-5-nonanol, either alone (control) or in combination with one of the synthesized this compound isomers. A racemic mixture of the ketone can also be tested. Food baits, such as dates or sugarcane, are often included as synergists.

  • Experimental Design: Traps are deployed in a randomized block design within a suitable habitat (e.g., a palm plantation). A significant distance is maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number of captured red palm weevils (males and females) is recorded for each treatment.

  • Statistical Analysis: The trap capture data is statistically analyzed (e.g., using ANOVA) to determine if there are significant differences in the attractiveness of the different lure combinations.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in comparing the efficacy of this compound isomers, the following diagrams have been generated.

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_evaluation Efficacy Evaluation start Chiral Precursors alcohol Stereoisomers of 4-methyl-5-nonanol start->alcohol Enantioselective reaction ketone Stereoisomers of This compound alcohol->ketone Oxidation gc_ead GC-EAD Analysis ketone->gc_ead field_trapping Field Trapping ketone->field_trapping data_analysis Data Analysis & Comparison gc_ead->data_analysis field_trapping->data_analysis conclusion Comparative Efficacy Determined data_analysis->conclusion Interpretation

Caption: Workflow for comparing this compound isomer efficacy.

gc_ead_pathway cluster_output Outputs for Comparison gc Gas Chromatograph (Chiral Column) splitter Effluent Splitter gc->splitter fid Flame Ionization Detector (FID) splitter->fid Stream 1 antenna Insect Antenna Preparation splitter->antenna Stream 2 chromatogram Chemical Profile (Chromatogram) fid->chromatogram eag EAG Amplifier & Recorder antenna->eag electrogram Antennal Response (Electroantennogram) eag->electrogram

Caption: Schematic of a Gas Chromatography-Electroantennographic Detection (GC-EAD) system.

References

Validating 4-Methyl-5-nonanone as a Pheromone: A Comparative Guide to Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in chemical ecology and pest management, the identification of a potential pheromone such as 4-Methyl-5-nonanone is the first step in developing novel attractants for monitoring or controlling insect populations. The subsequent critical phase is the rigorous validation of its bioactivity through a series of behavioral assays. This guide provides a comparative overview of key behavioral assays, complete with experimental protocols and hypothetical data, to validate the efficacy of this compound as a pheromone.

Electroantennography (EAG): The First Indication of Activity

Before proceeding to more complex behavioral assays, it is crucial to determine if the insect's antennae can even detect this compound. Electroantennography (EAG) is a technique that measures the electrical output of an entire antenna in response to an odorant, providing a foundational measure of olfactory stimulation.[1] A positive EAG response is a strong indicator that the compound is a candidate for further behavioral testing.

Comparison with Alternatives: While EAG does not confirm a behavioral response, it is a rapid and sensitive screening tool.[1][2] It is significantly faster and requires less complex setups than behavioral assays like wind tunnels. However, it cannot distinguish between attraction, repulsion, or other behavioral functions.

Assay Measures Advantages Disadvantages Hypothetical Result for this compound
Electroantennography (EAG) Antennal depolarizationRapid screening, high sensitivity, small sample requirementDoes not demonstrate a behavioral response, cannot determine valence (attraction/repulsion)Significant antennal depolarization in response to this compound compared to a solvent control.
Single Sensillum Recording (SSR) Action potentials from a single olfactory neuronHigh specificity to receptor neuron typeTechnically demanding, may not represent the whole organism's perceptionIdentification of a specific olfactory sensory neuron that fires in response to this compound.
Experimental Protocol: Electroantennography (EAG)
  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and the base of the antenna are inserted into two glass capillary electrodes containing a saline solution.[1]

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the signal upon stimulus delivery is measured as the EAG response.

  • Controls: A solvent blank (e.g., hexane) is used as a negative control, and a known pheromone or a general odorant is used as a positive control.

EAG_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Insect Immobilize Insect Antenna Excise Antenna Insect->Antenna Electrodes Mount Antenna in Electrodes Antenna->Electrodes Airflow Establish Continuous Airflow Electrodes->Airflow Stimulus Inject this compound Airflow->Stimulus Record Record Antennal Depolarization Stimulus->Record Measure Measure Response Amplitude Record->Measure Compare Compare to Controls Measure->Compare

Figure 1: Experimental workflow for Electroantennography (EAG).

Olfactometer Assays: Quantifying Attraction

Once EAG confirms antennal detection, olfactometer assays are employed to determine if the compound elicits a behavioral response, specifically attraction or repulsion. Y-tube and multi-arm olfactometers are common choices.[3]

Comparison of Olfactometer Types: A Y-tube olfactometer provides a simple choice between two odor sources, making it ideal for determining preference for this compound over a control. Multi-arm olfactometers allow for the simultaneous comparison of multiple stimuli, which is useful for testing different concentrations of this compound or comparing it to other known attractants.

Assay Measures Advantages Disadvantages Hypothetical Result for this compound
Y-Tube Olfactometer Choice of arm, time spent in armSimple, clear preference dataLimited to two choicesA significantly higher percentage of insects choose the arm with this compound over the control arm.
Multi-Arm Olfactometer Choice of arm, time spent in armCompares multiple stimuli simultaneouslyCan be more complex to analyze, potential for odor mixingInsects show a dose-dependent preference for arms with increasing concentrations of this compound.
Experimental Protocol: Y-Tube Olfactometer
  • Setup: A Y-shaped glass or acrylic tube is placed horizontally. A purified and humidified airstream is passed through each arm towards the base.

  • Stimulus Application: A filter paper treated with this compound in a solvent is placed in one arm's airflow. A filter paper with only the solvent is placed in the other arm as a control.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Data Collection: The insect's first choice of arm and the time spent in each arm over a set period (e.g., 10 minutes) are recorded. The positions of the treatment and control arms are swapped between trials to avoid positional bias.

Y_Tube_Workflow cluster_setup Setup cluster_trial Trial cluster_analysis Analysis Olfactometer Prepare Y-Tube Olfactometer Airflow Establish Airflow in Arms Olfactometer->Airflow Stimuli Apply this compound and Control Airflow->Stimuli Release Release Insect at Base Stimuli->Release Observe Observe Behavior for Set Time Release->Observe Record Record First Choice and Time Spent Observe->Record Analyze Analyze Choice Preference Record->Analyze Stats Statistical Analysis (e.g., Chi-square) Analyze->Stats

Figure 2: Experimental workflow for a Y-tube olfactometer assay.

Wind Tunnel Assays: Observing In-Flight Behavior

Wind tunnel assays provide a more naturalistic setting to observe an insect's flight behavior in response to an odor plume. This is particularly important for winged insects, as it allows for the quantification of behaviors such as upwind flight, casting, and source location.

Comparison with Other Assays: Wind tunnels offer a more detailed and ecologically relevant assessment of a pheromone's attractiveness compared to static olfactometers. However, they are more complex and expensive to set up and require more space.

Assay Measures Advantages Disadvantages Hypothetical Result for this compound
Wind Tunnel Assay Upwind flight, landing at source, flight speed, turning frequencyEcologically relevant, detailed behavioral dataComplex setup, lower throughputInsects exhibit directed upwind flight within the this compound plume and land on or near the odor source.
Field Trapping Number of insects capturedMost ecologically relevant, tests efficacy in a natural settingLack of control over environmental variables, can be labor-intensiveTraps baited with this compound capture significantly more target insects than unbaited control traps.
Experimental Protocol: Wind Tunnel Assay
  • Setup: A wind tunnel with a controlled laminar airflow is used. The flight chamber should have visual cues on the walls and floor to aid the insect's orientation.

  • Odor Source: A dispenser (e.g., rubber septum) loaded with this compound is placed at the upwind end of the tunnel.

  • Insect Acclimation and Release: Insects are acclimated to the experimental conditions before being released on a platform at the downwind end of the tunnel.

  • Behavioral Observation: The insect's flight path is recorded using video cameras. Key behaviors to quantify include taking flight, upwind flight duration, and contact with the odor source.

Wind_Tunnel_Workflow cluster_setup Setup cluster_trial Trial cluster_analysis Analysis Tunnel Prepare Wind Tunnel Airflow Set Laminar Airflow Tunnel->Airflow OdorSource Place this compound Source Upwind Airflow->OdorSource Acclimate Acclimate Insect OdorSource->Acclimate Release Release Insect Downwind Acclimate->Release Record Record Flight Behavior Release->Record Quantify Quantify Flight Parameters Record->Quantify Compare Compare to Control Flights Quantify->Compare

Figure 3: Experimental workflow for a wind tunnel assay.

Conclusion

The validation of this compound as a pheromone requires a multi-faceted approach, progressing from physiological screening to behavioral confirmation. EAG provides the initial evidence of sensory detection, followed by olfactometer assays to quantify attraction. Finally, wind tunnel and field trapping studies confirm the compound's efficacy in eliciting a directed behavioral response under more natural conditions. By systematically employing these assays, researchers can build a robust body of evidence to support the classification and application of this compound as a valuable semiochemical.

References

Cross-Reactivity of Insect Olfactory Receptors to 4-Methyl-5-nonanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of insect olfactory receptors to analogs of 4-Methyl-5-nonanone, a class of chemical compounds with potential applications in pest management and the development of novel insect repellents or attractants. Understanding how structural modifications to these compounds affect their interaction with insect olfactory receptors is crucial for designing more effective and species-specific semiochemicals. This document summarizes key experimental findings, details the methodologies used to obtain these results, and provides visual representations of the underlying biological and experimental processes.

Comparative Olfactory Response Data

The following table summarizes the electrophysiological responses of the lucerne weevil, Sitona discoideus, to 4-methyl-3,5-heptanedione and stereoisomers of 5-hydroxy-4-methyl-3-heptanone, which are structurally related to this compound. These findings stem from electroantennogram (EAG) and single sensillum recording (SSR) studies, which measure the overall antennal and individual olfactory sensory neuron responses, respectively.

Table 1: Electrophysiological Responses of Sitona discoideus to this compound Analogs

CompoundSexMean EAG Amplitude (-mV ± SE) at 100 µgOlfactory Sensory Neuron (OSN) Response (spikes/s)Specialized OSN Type Identified
4-methyl-3,5-heptanedione Male1.2 ± 0.1HighYes (Type A - small spike)
Female1.1 ± 0.1HighYes (Type C - large spike)
(4S,5S)-5-hydroxy-4-methyl-3-heptanone Male0.8 ± 0.1ModerateYes
Female0.7 ± 0.1ModerateYes
(4S,5R)-5-hydroxy-4-methyl-3-heptanone Male0.6 ± 0.1LowYes
Female0.7 ± 0.1LowYes
(4R,5S)-5-hydroxy-4-methyl-3-heptanone Male0.6 ± 0.1LowYes
Female0.7 ± 0.1LowYes
(4R,5R)-5-hydroxy-4-methyl-3-heptanone Male0.7 ± 0.1ModerateYes
Female0.7 ± 0.1ModerateYes
Data extracted from studies on Sitona discoideus, where specialized olfactory receptor neurons (ORNs) were identified for these compounds.[1][2][3][4][5]

Experimental Protocols

The data presented in this guide were obtained using established electrophysiological techniques. The following are detailed methodologies for the key experiments cited.

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of all olfactory sensory neurons on an insect's antenna to a given odorant stimulus.

  • Insect Preparation: The head of an adult Sitona discoideus is excised.

  • Electrode Placement: Two glass capillary electrodes filled with a saline solution are used. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is inserted into the back of the head capsule.

  • Odorant Delivery: A defined volume of the test compound, dissolved in a solvent like hexane, is applied to a filter paper strip. The filter paper is then placed inside a Pasteur pipette. A purified and humidified air stream is continuously passed over the antenna. Puffs of air (e.g., 0.5 seconds) are passed through the odorant-containing pipette and introduced into the continuous air stream, delivering the stimulus to the antenna.

  • Data Acquisition: The electrical potential difference between the two electrodes is amplified, recorded, and analyzed. The amplitude of the negative voltage deflection from the baseline is measured as the EAG response.

Single Sensillum Recording (SSR)

SSR is a refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum (a sensory hair on the antenna).

  • Insect Immobilization: The insect is restrained in a holder, often made of wax or a customized stage, with the antennae exposed and immobilized.

  • Electrode Placement: A sharpened tungsten recording electrode is carefully inserted into the base of a single sensillum using a micromanipulator under high magnification. A reference electrode is inserted into the insect's eye or another part of the body.

  • Odorant Stimulation: The odorant delivery system is similar to that used in EAG, allowing for precise temporal control of the stimulus presentation.

  • Data Analysis: The firing rate (spikes per second) of the neuron(s) within the sensillum is recorded before, during, and after odorant stimulation. The change in firing rate is quantified to determine the neuron's response. Different neurons within the same sensillum can often be distinguished by the amplitude of their spikes.

Heterologous Expression of Olfactory Receptors

To directly study the interaction between an odorant and a specific olfactory receptor, the receptor can be expressed in a heterologous system, such as Xenopus oocytes or cultured insect cells.

  • RNA Isolation and Receptor Cloning: Messenger RNA (mRNA) is extracted from insect antennae, and the gene encoding the olfactory receptor of interest is cloned.

  • In Vitro Transcription: The cloned receptor gene is transcribed into complementary RNA (cRNA).

  • Expression in Xenopus Oocytes: The cRNA is injected into Xenopus oocytes. The oocytes then translate the cRNA and express the functional olfactory receptor on their cell membrane.

  • Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set level. When the oocyte is perfused with a solution containing the odorant, the activation of the expressed olfactory receptor (which is a ligand-gated ion channel) results in an inward current, which is measured. The amplitude of this current is proportional to the activation of the receptor.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway for odorant detection in insects, from the binding of an odorant molecule to an olfactory receptor to the generation of a neuronal signal.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant Odorant OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_complex Olfactory Receptor (OR-Orco Complex) OBP->OR_complex Transport & Release Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

Caption: General insect olfactory signaling pathway.

Experimental Workflow for Assessing Olfactory Receptor Cross-Reactivity

This diagram outlines the typical experimental workflow used to investigate the cross-reactivity of insect olfactory receptors to a series of chemical analogs.

Experimental_Workflow cluster_stimuli Stimulus Preparation cluster_screening Electrophysiological Screening cluster_validation Receptor-Level Validation Compound Parent Compound (e.g., this compound) Analogs Synthesis of Structural Analogs EAG Electroantennography (EAG) (Gross Antennal Response) Analogs->EAG SSR Single Sensillum Recording (SSR) (Single Neuron Response) Analogs->SSR Data_Analysis Data Analysis & Structure-Activity Relationship EAG->Data_Analysis SSR->Data_Analysis Heterologous Heterologous Expression (e.g., Xenopus Oocytes) Binding_Assay Binding/Activation Assay (e.g., Two-Electrode Voltage Clamp) Heterologous->Binding_Assay Binding_Assay->Data_Analysis

References

Comparative analysis of 4-Methyl-5-nonanone from different insect species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methyl-5-nonanone, a branched-chain ketone, serves as a crucial semiochemical in the chemical communication systems of several insect species. This guide provides a comparative analysis of its role, quantitative data on its production, and the experimental protocols used for its study. The information is intended to facilitate further research into the chemical ecology of this compound and its potential applications in pest management and drug development.

Quantitative Data on this compound

The quantitative analysis of this compound in insects has primarily focused on its role as a component of aggregation pheromones. The following table summarizes the available data, highlighting the variation in its relative abundance across different species.

Insect SpeciesCommon NamePheromone TypeThis compound : 4-Methyl-5-nonanol RatioSource of Data
Rhynchophorus ferrugineusRed Palm WeevilAggregation1 : 9[1][2]
Metamasius hemipterusWest Indian Sugarcane BorerAggregationPresent, but ratio to other components not specified[cite: ]

Note: Data on the absolute production or release rates of this compound from individual insects is scarce in the available literature. The ratio presented for the Red Palm Weevil is from analyses of male-produced volatiles and is the basis for the formulation of commercial lures.[1][2]

Experimental Protocols

The study of this compound involves a combination of analytical chemistry and behavioral and electrophysiological assays. Below are detailed methodologies for key experiments.

Pheromone Extraction and Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound from insect samples.

a. Sample Collection and Extraction:

  • Source: Pheromone can be collected from whole-body extracts, excised pheromone glands, or by collecting volatiles from living insects (aeration).

  • Solvent Extraction:

    • For whole-body or gland extractions, submerge the tissue in a small volume (e.g., 100 µL) of a non-polar solvent such as hexane (B92381) or dichloromethane.

    • Allow the extraction to proceed for several hours at room temperature.

    • Carefully remove the tissue, and the resulting solvent extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Solid Phase Microextraction (SPME):

    • For volatile collection from live insects, place individuals in a clean glass chamber.

    • Expose an SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene coating) to the headspace for a defined period (e.g., 1-24 hours).

    • The adsorbed volatiles are then thermally desorbed directly in the GC injection port.

b. GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the pheromone components.

  • GC Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes.

  • Injector: Splitless mode for 1 minute to maximize the transfer of analytes onto the column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a synthetic standard.

  • Quantification: Quantification can be achieved by creating a calibration curve with a synthetic standard of known concentrations and using an internal standard added to the sample.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

  • Preparation:

    • Excise an antenna from a live insect.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.

  • Stimulus Delivery:

    • A continuous stream of humidified, purified air is passed over the antenna.

    • A puff of air containing a known concentration of this compound (dissolved in a solvent and applied to a filter paper) is injected into the airstream.

  • Data Acquisition: The potential difference between the electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates an antennal response.

  • Analysis: The amplitude of the EAG response is measured and compared to the response to a standard compound and a solvent blank.

Behavioral Assays (Olfactometer)

An olfactometer is used to study the behavioral response of insects to odors.

  • Apparatus: A Y-tube or four-arm olfactometer is commonly used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different odor stimuli are introduced.

  • Procedure:

    • A stream of purified, humidified air is passed through each arm of the olfactometer.

    • A filter paper treated with a known amount of this compound is placed in the airflow of one arm (the "treatment" arm), and a filter paper with solvent only is placed in the other arm (the "control" arm).

    • An individual insect is released into the central chamber.

    • The time the insect spends in each arm and the first choice it makes are recorded over a set period.

  • Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the arm containing this compound.

Signaling Pathways and Biosynthesis

Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of a structurally similar insect pheromone, (S)-4-methyl-3-heptanone, a polyketide/fatty acid-type metabolic route is proposed.[3] This pathway would likely involve the condensation of propionate (B1217596) and acetate (B1210297) units.

G Putative Biosynthetic Pathway for this compound Propionyl_CoA Propionyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase / Polyketide Synthase-like enzymes Propionyl_CoA->Fatty_Acid_Synthase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Fatty_Acid_Synthase Precursor Fatty Acyl-CoA Precursor Fatty_Acid_Synthase->Precursor Modification Chain elongation, reduction, and methylation steps Precursor->Modification Nonanone This compound Modification->Nonanone

Caption: A proposed biosynthetic pathway for this compound in insects.

Generalized Insect Olfactory Signaling Pathway

The detection of this compound by an insect antenna initiates a signal transduction cascade within the olfactory sensory neurons.

G Generalized Insect Olfactory Signaling Pathway for Ketones cluster_sensillum Sensillum Lymph Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) + Orco Co-receptor Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational Change Neuron_Membrane Dendritic Membrane of Olfactory Sensory Neuron Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (e.g., Na+, Ca2+) Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Antennal Lobe of the Brain Action_Potential->Brain

Caption: A simplified diagram of an insect olfactory signaling pathway for ketones.

References

Inter-laboratory Comparison of 4-Methyl-5-nonanone Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific inter-laboratory comparison studies for the analysis of 4-Methyl-5-nonanone are not publicly available. This guide therefore provides a synthesized comparison of common analytical techniques suitable for this analyte, supported by representative experimental protocols and hypothetical performance data. The objective is to offer a framework for researchers to evaluate and select appropriate methods for their specific applications.

Introduction

This compound is a volatile organic compound and a known insect pheromone.[1] Accurate and precise quantification of this compound is crucial in various research fields, including chemical ecology, pest management, and potentially in flavor and fragrance analysis. The selection of an appropriate analytical method is paramount for obtaining reliable data. This guide compares three prevalent techniques for the analysis of volatile compounds: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

Comparative Performance of Analytical Methods

The choice of an analytical technique for this compound analysis depends on the specific requirements of the study, such as the need for structural confirmation, sensitivity, and sample throughput. The following table summarizes the hypothetical performance characteristics of GC-FID, GC-MS, and PTR-MS for the analysis of this compound, based on typical validation data for similar volatile organic compounds.[2][3][4][5]

Parameter GC-FID GC-MS PTR-MS
Principle Separation by GC, detection by flame ionization.Separation by GC, detection by mass-to-charge ratio.Direct chemical ionization and mass analysis.
Specificity Moderate (based on retention time).High (based on retention time and mass spectrum).Moderate (based on mass-to-charge ratio).
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~0.1 - 1 ng/mL~0.01 - 0.1 ng/mL~10 - 100 pptv
Limit of Quantification (LOQ) ~0.3 - 3 ng/mL~0.03 - 0.3 ng/mL~30 - 300 pptv
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (% RSD) < 10%< 5%< 15%
Sample Throughput HighMediumVery High
Real-time Analysis NoNoYes
Structural Information NoYesLimited (Molecular Weight)

Experimental Protocols

A standardized experimental protocol is essential for achieving reproducible and comparable results across different laboratories. Below is a representative protocol for the analysis of this compound using GC-MS, which is often considered the gold standard for confirmation due to its high specificity.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from a liquid matrix (e.g., biological fluids, environmental water samples).

  • 1.1. To 5 mL of the liquid sample in a glass vial, add a surrogate internal standard (e.g., 2-nonanone) to a final concentration of 1 µg/mL.

  • 1.2. Add 2 mL of a high-purity organic solvent such as hexane (B92381) or dichloromethane.

  • 1.3. Cap the vial and vortex for 2 minutes to ensure thorough mixing.

  • 1.4. Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • 1.5. Carefully transfer the organic (top) layer to a clean GC vial using a Pasteur pipette.

  • 1.6. If necessary, concentrate the extract under a gentle stream of nitrogen gas to the desired final volume (e.g., 1 mL).

  • 1.7. The sample is now ready for GC-MS analysis.

2. GC-MS Analysis Protocol

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile compounds.

  • Injector:

    • Temperature: 250 °C

    • Mode: Splitless

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Scan mode (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: Based on its structure, characteristic ions would be selected for quantification and qualification (e.g., the molecular ion and major fragment ions).

Visualized Workflows

Experimental Workflow for GC-MS Analysis of this compound

experimental_workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample (5 mL) add_is Add Internal Standard sample->add_is add_solvent Add Extraction Solvent (e.g., Hexane) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge extract Collect Organic Layer centrifuge->extract concentrate Concentrate under Nitrogen extract->concentrate inject Inject 1 µL into GC-MS concentrate->inject gc_sep GC Separation (DB-5ms column) inject->gc_sep ms_detect MS Detection (EI, Scan/SIM) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification vs. Internal Standard integrate->quantify report Generate Report quantify->report

Caption: A flowchart of the GC-MS analysis process for this compound.

Logical Relationship of Analytical Techniques

analytical_techniques cluster_chromatography Chromatography-Based cluster_direct_injection Direct Injection MS GC_FID GC-FID (Quantitative) GC_MS GC-MS (Confirmatory & Quantitative) PTR_MS PTR-MS (Real-time Screening) Analyte This compound (Volatile Ketone) Analyte->GC_FID Separation & Quantification Analyte->GC_MS Separation, Identification & Quantification Analyte->PTR_MS Direct Ionization & Monitoring

Caption: Relationship between analytical methods for this compound.

References

The Pivotal Role of Structure in the Biological Activity of 4-Methyl-5-nonanone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of bioactive compounds is fundamental to the design of more potent and selective agents. This guide provides a comparative analysis of 4-methyl-5-nonanone, a known insect pheromone component, and its analogs, delving into how subtle molecular modifications can significantly impact biological activity. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and development in this area.

Introduction to this compound

This compound, also known as ferrugineone, is a branched-chain aliphatic ketone. It serves as a crucial component of the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees.[1][2] In conjunction with the major component, 4-methyl-5-nonanol (B104968) (ferrugineol), it attracts both male and female weevils, leading to mass congregation and mating.[1][2] The precise ratio of these two compounds is critical for optimal biological activity, highlighting the specificity of the insect's olfactory system.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is intrinsically linked to their molecular architecture. Key structural features that influence their efficacy as insect attractants include:

  • Carbon Chain Length: The overall length of the carbon backbone is a critical determinant of activity. Deviations from the nonanone (C9) chain can lead to a significant decrease in receptor binding and subsequent behavioral response.

  • Position of the Carbonyl Group: The placement of the ketone functional group at the C-5 position is crucial for recognition by the insect's olfactory receptors. Shifting the carbonyl to other positions along the chain is likely to diminish or abolish its pheromonal activity.

  • Methyl Branching: The methyl group at the C-4 position is a key feature for the specific recognition of this pheromone component. The presence, position, and stereochemistry of such branching are often vital for the activity of insect pheromones.

  • Ratio of Alcohol to Ketone: In the case of the red palm weevil, the synergistic effect of this compound and 4-methyl-5-nonanol is highly dependent on their relative concentrations. This indicates that the olfactory system of the insect is finely tuned to a specific blend of these compounds.

Comparative Biological Activity of this compound and Analogs

To illustrate the principles of SAR, the following table summarizes the biological activity of this compound and a series of hypothetical analogs. The data is presented as a relative electroantennogram (EAG) response, a measure of the electrical signal generated by an insect's antenna upon exposure to an odorant, and as a behavioral response observed in a field trapping experiment.

Compound NameStructureRelative EAG Response (%)Relative Trap Capture (%)
This compound CH₃CH₂CH₂CH(CH₃)C(=O)CH₂CH₂CH₂CH₃ 100 100
4-Methyl-5-decanoneCH₃CH₂CH₂CH₂CH(CH₃)C(=O)CH₂CH₂CH₂CH₃7560
4-Methyl-5-octanoneCH₃CH₂CH(CH₃)C(=O)CH₂CH₂CH₂CH₃8570
5-NonanoneCH₃CH₂CH₂CH₂C(=O)CH₂CH₂CH₂CH₃4025
3-Methyl-5-nonanoneCH₃CH₂CH₂CH₂C(=O)CH(CH₃)CH₂CH₂CH₃5540
4-Ethyl-5-nonanoneCH₃CH₂CH₂CH(CH₂CH₃)C(=O)CH₂CH₂CH₂CH₃6550

Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR. Actual experimental results may vary.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the olfactory response of an insect to volatile compounds.

Methodology:

  • Insect Preparation: An adult red palm weevil is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream.

  • Data Acquisition: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the signal upon stimulus presentation corresponds to the magnitude of the olfactory response.

Field Trapping Bioassay

Objective: To evaluate the attractiveness of pheromone analogs to the target insect in a natural environment.

Methodology:

  • Trap Design: Commercially available pheromone traps for red palm weevils are used.

  • Lure Preparation: Dispensers are loaded with a specific amount of the test compound or a blend of compounds. For the control, a dispenser with only the solvent is used.

  • Trap Deployment: Traps are placed in a grid pattern within a palm plantation, with a sufficient distance between traps to avoid interference. The placement of different treatments is randomized.

  • Data Collection: The number of weevils captured in each trap is recorded at regular intervals over a set period.

  • Data Analysis: The mean number of weevils captured per trap for each treatment is calculated and statistically compared to the control and other treatments.

Signaling Pathway and Experimental Workflow

The perception of this compound and its analogs by an insect begins with the binding of the odorant molecule to an olfactory receptor (OR) on the surface of an olfactory sensory neuron (OSN) located in the antenna. This initiates a signal transduction cascade that ultimately leads to a behavioral response.

G cluster_0 Antennal Sensillum cluster_1 Signal Transduction cluster_2 Neural Processing & Behavior Odorant This compound (Odorant) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery G_Protein G-Protein Activation OR->G_Protein Activation OSN Olfactory Sensory Neuron (OSN) Second_Messenger Second Messenger Production (cAMP/IP3) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Signal to Antennal Lobe Action_Potential->Antennal_Lobe Brain Higher Brain Centers Antennal_Lobe->Brain Behavior Behavioral Response Brain->Behavior

Caption: Insect Olfactory Signaling Pathway.

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization EAG Electroantennography (EAG) Characterization->EAG Behavioral_Assay Behavioral Assays (Olfactometer) Characterization->Behavioral_Assay Data_Analysis Quantitative Data Analysis EAG->Data_Analysis Field_Trial Field Trapping Trials Behavioral_Assay->Field_Trial Field_Trial->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship of this compound and its analogs demonstrates the high degree of specificity inherent in insect chemoreception. Minor alterations to the carbon chain length, the position of the carbonyl group, or the methyl branch can lead to a significant loss of biological activity. This knowledge is paramount for the rational design of more effective and selective pheromone-based pest management strategies. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore the fascinating world of chemical ecology and to develop novel solutions for agriculture and environmental protection.

References

Safety Operating Guide

Navigating the Disposal of 4-Methyl-5-nonanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in drug development, adherence to correct disposal protocols for compounds like 4-Methyl-5-nonanone is paramount. This guide provides essential safety information and a step-by-step plan for its appropriate disposal.

While one Safety Data Sheet (SDS) for this compound indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to note that it is immiscible with water and may persist in the environment[1]. Another SDS for a similar ketone, 2-Undecanone, classifies it as a combustible liquid that is toxic to aquatic life with long-lasting effects[2]. Given this information, and as a matter of best practice, this compound should be handled as a potentially hazardous substance.

Key Properties for Disposal Consideration

A summary of the physical and chemical properties of this compound relevant to its handling and disposal is provided below.

PropertyValueCitation
Physical State Liquid[1]
Appearance Colorless[1]
Boiling Point 189 - 190 °C / 372.2 - 374 °F[1]
Solubility Immiscible with water
Persistence May persist based on information available

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for laboratory chemical waste management.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

2. Waste Collection:

  • Collect all waste containing this compound in a designated and compatible hazardous waste container. The original container is often the best choice.

  • The container must be in good condition, free from leaks, and have a secure, screw-top cap.

  • Do not mix this compound with incompatible chemicals. It is incompatible with oxidizing agents.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate concentration and volume of the waste.

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The SAA should be a well-ventilated, cool, and dry location away from heat sources and open flames.

  • Ensure secondary containment is in place to prevent spills.

5. Disposal Request:

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service for pickup.

  • Do not attempt to transport hazardous waste yourself.

Prohibited Disposal Methods:

  • DO NOT pour this compound down the drain. Its immiscibility with water and potential persistence can lead to environmental contamination.

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: this compound Waste Generated B Is the waste container compatible and properly labeled? A->B C Collect waste in a labeled, compatible container. B->C Yes B->C No, correct container and label D Store in designated Satellite Accumulation Area (SAA). C->D E Is the container full or waste generation complete? D->E F Continue to collect waste. E->F No G Contact Environmental Health & Safety (EHS) for pickup. E->G Yes F->D H End: Waste properly disposed. G->H

Caption: Workflow for the Proper Disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.